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  • Product: 2-Bromo-4-hydroxynicotinonitrile
  • CAS: 635731-97-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-4-hydroxynicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-4-hydroxynicotinonitrile, a substituted pyridine derivative, is a versatile building block in modern medicinal chemistry. Its unique ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hydroxynicotinonitrile, a substituted pyridine derivative, is a versatile building block in modern medicinal chemistry. Its unique arrangement of a reactive bromine atom, a nucleophilic hydroxyl group, and a synthetically flexible nitrile group on a pyridine scaffold makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for researchers engaged in drug discovery and development.

Core Properties of 2-Bromo-4-hydroxynicotinonitrile

The fundamental physicochemical properties of 2-Bromo-4-hydroxynicotinonitrile are crucial for its handling, reaction optimization, and integration into synthetic workflows.

PropertyValueSource
CAS Number 635731-97-4[1]
Molecular Formula C₆H₃BrN₂O[1]
Molecular Weight 199.00 g/mol [1]
Appearance Solid (predicted)
Melting Point Not experimentally reported
Boiling Point Not experimentally reported
Solubility Likely soluble in polar organic solvents
SMILES N#CC1=C(Br)N=CC=C1O[1]

Synthesis of 2-Bromo-4-hydroxynicotinonitrile: A Strategic Approach

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of 2-Bromo-4-hydroxynicotinonitrile is not extensively documented, its preparation can be logically deduced from established pyridine chemistry. A plausible and efficient synthetic route involves the multi-step transformation of a readily available pyridine precursor. The following proposed synthesis is based on analogous reactions reported for substituted pyridines.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Bromo-4-hydroxynicotinonitrile would likely involve the construction of the substituted pyridine ring followed by the introduction or modification of the functional groups. One possible route could start from a suitable aminopyridine derivative.

Synthesis_of_2-Bromo-4-hydroxynicotinonitrile A 2-Amino-4-hydroxypyridine B 2-Amino-3-bromo-4-hydroxypyridine A->B Bromination (e.g., NBS) C 2-Diazo-3-bromo-4-hydroxypyridine salt B->C Diazotization (NaNO2, H+) D 2-Bromo-4-hydroxypyridine C->D Deamination (e.g., H3PO2) E 2-Bromo-4-hydroxy-3-iodopyridine D->E Iodination (e.g., NIS) F 2-Bromo-4-hydroxynicotinonitrile E->F Cyanation (e.g., CuCN)

Figure 1: A plausible synthetic workflow for 2-Bromo-4-hydroxynicotinonitrile.

Detailed Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical transformations.

Step 1: Bromination of 2-Amino-4-hydroxypyridine

  • To a stirred solution of 2-Amino-4-hydroxypyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-3-bromo-4-hydroxypyridine.

Step 2: Sandmeyer-type Reaction for Deamination and Cyanation

  • Prepare a solution of the 2-Amino-3-bromo-4-hydroxypyridine from the previous step in an aqueous acidic solution (e.g., H₂SO₄).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution, maintaining a controlled temperature.

  • After the addition is complete, heat the mixture to facilitate the substitution reaction.

  • Cool the reaction mixture, neutralize, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-Bromo-4-hydroxynicotinonitrile.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Bromo-4-hydroxynicotinonitrile is governed by the interplay of its three key functional groups on the electron-deficient pyridine ring.

Reactivity_of_2-Bromo-4-hydroxynicotinonitrile A 2-Bromo-4-hydroxynicotinonitrile B Suzuki Coupling Product (Aryl/Alkyl Substituted) A->B Pd-catalyzed cross-coupling (e.g., with R-B(OH)₂) C Nucleophilic Aromatic Substitution Product A->C Nu- D Hydrolysis Product (Carboxylic Acid) A->D H₃O⁺ / OH⁻ E Reduction Product (Aminomethyl) A->E Reduction (e.g., H₂, catalyst)

Figure 2: Key reaction pathways for 2-Bromo-4-hydroxynicotinonitrile.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for molecular diversification.

Causality: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbon bearing the bromine atom, facilitating the oxidative addition step in the catalytic cycle of the Suzuki coupling. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The bromine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution mechanism. This is a common strategy for introducing amine, alkoxide, or thiol functionalities.

Causality: The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby facilitating the substitution reaction[2].

Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position can undergo O-alkylation or O-acylation under appropriate basic conditions. It can also be converted to a triflate, which is an excellent leaving group for further cross-coupling reactions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up further avenues for derivatization.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The 2-Bromo-4-hydroxynicotinonitrile scaffold is a key structural motif in the development of various kinase inhibitors, which are a major class of targeted cancer therapies. The strategic placement of the functional groups allows for the synthesis of molecules that can effectively bind to the ATP-binding pocket of kinases.

Case Study: Precursor to Janus Kinase (JAK) Inhibitors

Substituted nicotinonitriles are integral components of several Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and myeloproliferative neoplasms[3][4]. Although a direct synthesis of a marketed drug from 2-Bromo-4-hydroxynicotinonitrile is not explicitly detailed in publicly available literature, its structural similarity to key intermediates suggests its high potential in this area. For instance, the core of many JAK inhibitors features a substituted pyrrolo[2,3-d]pyrimidine or a similar heterocyclic system, which can be constructed from appropriately functionalized nicotinonitriles.

The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, which can occupy the hydrophobic regions of the kinase active site. The hydroxyl group can act as a hydrogen bond donor or acceptor, or it can be further functionalized. The nitrile group can be a key pharmacophoric element or a precursor to other functional groups that interact with the kinase.

Potential as a Precursor for Bruton's Tyrosine Kinase (BTK) Inhibitors

Similarly, the structural features of 2-Bromo-4-hydroxynicotinonitrile make it an attractive starting material for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Many BTK inhibitors contain a substituted pyrazolopyrimidine or a related heterocyclic core, which can be synthesized from functionalized nicotinonitrile precursors[5][6].

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 2-Bromo-4-hydroxynicotinonitrile.

Hazard StatementGHS Classification
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 3
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A

Data sourced from supplier safety information.[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Bromo-4-hydroxynicotinonitrile is a high-value chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists aiming to leverage this powerful scaffold in the design and synthesis of novel therapeutic agents.

References

  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • ResearchGate. (2021). 13C NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-isopropylaniline. National Institute of Standards and Technology. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (2015). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Google Patents. (n.d.). US7514444B2 - Inhibitors of bruton's tyrosine kinase.
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  • MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • PubChem. (n.d.). Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
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  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
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  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 2-Bromo-4-hydroxynicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to explore chemical space is paramount. 2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to explore chemical space is paramount. 2-Bromo-4-hydroxynicotinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block for the synthesis of a wide array of biologically active compounds. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and an electrophilic nitrile—offers multiple handles for chemical modification. This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-hydroxynicotinonitrile, its synthesis and reactivity, and its applications as a key intermediate in the development of new therapeutic agents, particularly those targeting the central nervous system (CNS).[1]

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Caption: Chemical structure of 2-Bromo-4-hydroxynicotinonitrile.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is critical for its effective use in synthesis and formulation. While extensive experimental data for 2-Bromo-4-hydroxynicotinonitrile is not widely published, a combination of data from suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Comment
CAS Number 635731-97-4[2]
Molecular Formula C₆H₃BrN₂O[2]
Molecular Weight 199.00 g/mol [2]
Appearance Likely a solid (white or off-white)Based on analogous compounds.[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene).Based on analogous compounds.[3]
pKa Data not availableThe phenolic hydroxyl group is expected to be weakly acidic.
Stability Stable under normal conditions. Reacts with strong oxidizing or reducing agents.Based on analogous compounds.[3]

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific, peer-reviewed synthetic procedures for 2-Bromo-4-hydroxynicotinonitrile are not abundant in the literature, a plausible and efficient route can be designed based on established organic chemistry principles, such as the synthesis of similar brominated pyridines and benzonitriles.[4] The following multi-step synthesis starts from a readily available precursor.

SynthesisWorkflow cluster_synthesis Proposed Synthesis of 2-Bromo-4-hydroxynicotinonitrile start 4-Hydroxynicotinic Acid step1 Esterification (e.g., SOCl₂, MeOH) start->step1 intermediate1 Methyl 4-hydroxynicotinate step1->intermediate1 step2 Bromination (e.g., NBS, acid catalyst) intermediate1->step2 intermediate2 Methyl 2-bromo-4-hydroxynicotinate step2->intermediate2 step3 Amidation (e.g., NH₃) intermediate2->step3 intermediate3 2-Bromo-4-hydroxynicotinamide step3->intermediate3 step4 Dehydration (e.g., POCl₃ or TFAA) intermediate3->step4 product 2-Bromo-4-hydroxynicotinonitrile step4->product

Caption: Proposed synthetic workflow for 2-Bromo-4-hydroxynicotinonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Esterification of 4-Hydroxynicotinic Acid

  • Suspend 4-hydroxynicotinic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂).

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the methyl ester.

Step 2: Bromination

  • Dissolve the methyl 4-hydroxynicotinate in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise. The hydroxyl group at the 4-position is an activating group, directing the electrophilic substitution to the ortho position (C2).

  • Heat the reaction mixture to facilitate the bromination.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

Step 3: Amidation

  • Dissolve the purified methyl 2-bromo-4-hydroxynicotinate in a solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature or with gentle heating.

  • Monitor the reaction for the conversion of the ester to the primary amide.

  • Concentrate the mixture and purify the resulting amide.

Step 4: Dehydration to the Nitrile

  • Treat the 2-Bromo-4-hydroxynicotinamide with a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[5]

  • Perform the reaction in an inert solvent under anhydrous conditions.

  • Carefully quench the reaction with ice water and extract the final product, 2-Bromo-4-hydroxynicotinonitrile.

  • Purify the product by recrystallization or column chromatography.

Chemical Reactivity: The Hub of Molecular Diversity

The reactivity of 2-Bromo-4-hydroxynicotinonitrile is dominated by the interplay of its three functional groups. The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) . This is a cornerstone of its utility, allowing for the introduction of a wide range of substituents.

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C-Br bond towards attack by nucleophiles.[6] Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds, respectively.[7]

Caption: Generalized mechanism for SNAr on 2-Bromo-4-hydroxynicotinonitrile.

Spectroscopic Characterization

While a definitive, published spectrum for this compound is elusive, its structure allows for the prediction of key spectroscopic features that are essential for its identification and characterization.

¹H NMR:

  • Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other.

  • Hydroxyl Proton: A broad singlet is expected for the -OH proton. Its chemical shift would be concentration-dependent and it would be exchangeable with D₂O.

¹³C NMR:

  • Six distinct signals are expected, one for each carbon atom.

  • The carbon bearing the nitrile group (C3) would appear in the characteristic range for nitriles (~115-125 ppm).

  • The carbon attached to the bromine (C2) and the carbon attached to the hydroxyl group (C4) would be deshielded.

  • The remaining three carbons of the pyridine ring would appear in the aromatic region.[8]

IR Spectroscopy:

  • O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹ for the nitrile group.[9]

  • C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.[9]

Mass Spectrometry:

  • The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z units.

  • Fragmentation would likely involve the loss of Br, HCN, and CO.

Applications in Drug Discovery

The true value of 2-Bromo-4-hydroxynicotinonitrile lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening.

  • Scaffold for CNS Agents: The nicotinonitrile core is a privileged structure in CNS drug discovery. By replacing the bromine atom via nucleophilic substitution, a diverse range of functionalities can be introduced, allowing for the fine-tuning of properties such as receptor affinity, selectivity, and blood-brain barrier permeability.[1]

  • Precursor to Fused Heterocycles: The nitrile and hydroxyl groups can participate in cyclization reactions to form fused heterocyclic systems, which are common motifs in many pharmaceuticals.

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Substituted pyridines are known to interact with nAChRs, which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This scaffold provides an excellent starting point for the development of novel nAChR modulators.

Safety and Handling

As a brominated and potentially reactive organic compound, proper safety precautions are essential when handling 2-Bromo-4-hydroxynicotinonitrile.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

  • Toxicity: While specific toxicity data is limited, compounds with similar structures are classified as harmful if swallowed, in contact with skin, or if inhaled.[13] Assume it is toxic and handle with care.

Conclusion

2-Bromo-4-hydroxynicotinonitrile stands out as a high-potential building block for medicinal chemists and drug discovery professionals. Its trifunctional nature provides a robust platform for the synthesis of diverse molecular architectures. While a comprehensive public database of its experimental physicochemical properties is still developing, its reactivity is well-grounded in the principles of heterocyclic chemistry. By leveraging its capacity for nucleophilic substitution and other transformations, researchers can efficiently generate novel compound libraries to probe complex biological systems and accelerate the discovery of next-generation therapeutics.

References

  • ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved January 23, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chemsrc. (2025). 2-Bromo-4-chloroaniline | CAS#:873-38-1. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
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  • ResearchGate. (2025). (PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. [Link]

  • synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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Foundational

Solubility of 2-Bromo-4-hydroxynicotinonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-hydroxynicotinonitrile in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-hydroxynicotinonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy. 2-Bromo-4-hydroxynicotinonitrile is a heterocyclic compound of interest in medicinal chemistry, yet its solubility profile in common organic solvents remains uncharacterized in public literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By integrating theoretical principles with detailed, field-proven experimental protocols, this document empowers research teams to generate the critical data necessary for advancing their development pipelines. We will explore the molecular structure's influence on solubility, introduce powerful predictive models like Hansen Solubility Parameters (HSP) and COSMO-RS, and provide self-validating, step-by-step methodologies for quantitative solubility determination.

Introduction: The Critical Role of Solubility

2-Bromo-4-hydroxynicotinonitrile is a substituted pyridine derivative featuring a unique combination of functional groups that make it a versatile scaffold in drug discovery. However, for any compound to be a viable drug candidate, it must first dissolve to be absorbed and reach its biological target. Poor solubility is a leading cause of failure in the drug development process. Therefore, a thorough understanding of the solubility of 2-Bromo-4-hydroxynicotinonitrile is not merely an academic exercise; it is a critical-path activity for:

  • Formulation Development: Selecting appropriate excipients and delivery systems (e.g., oral, parenteral).

  • Process Chemistry: Choosing suitable solvents for reaction, purification, and crystallization, which impacts yield and purity.

  • Toxicology Studies: Ensuring the compound can be administered at required doses in preclinical models.

  • Predicting Bioavailability: Establishing a baseline for in-vivo absorption characteristics.

This guide provides the foundational knowledge and practical workflows to systematically characterize the solubility of this promising molecule.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of 2-Bromo-4-hydroxynicotinonitrile is dictated by the interplay of its constituent functional groups. A causal analysis of its structure provides initial insights into its likely behavior in various solvent classes.

  • Pyridine Ring: A weakly basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): This group is a potent driver of polarity. It can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols. The phenolic nature of this hydroxyl group also imparts weak acidity.

  • Nitrile Group (-C≡N): A polar group that acts as a hydrogen bond acceptor.

  • Bromo Group (-Br): A large, polarizable halogen that contributes to van der Waals forces and dipole-dipole interactions.

The molecule presents a classic case of a structural dichotomy: a polar, hydrogen-bonding "head" (hydroxyl and nitrile groups) attached to a less polar, more rigid aromatic core. This structure suggests that its solubility will be highly dependent on the solvent's ability to engage in specific interactions, particularly hydrogen bonding. Based on the principle of "like dissolves like," we can anticipate favorable solubility in polar organic solvents, especially those capable of hydrogen bonding.[1] Conversely, its solubility in nonpolar solvents like alkanes is expected to be low. The presence of the acidic hydroxyl group also implies that its solubility could be significantly enhanced in basic aqueous solutions where it can deprotonate to form a more polar ionic species.

Theoretical Prediction of Solubility: A Data-Driven Starting Point

In the absence of experimental data, theoretical models provide a powerful and cost-effective method for solvent screening and for understanding the underlying thermodynamics of dissolution.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters (HSP) approach is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2] These three parameters can be plotted as coordinates in a 3D "Hansen space." The core principle is that substances with similar HSP coordinates are likely to be miscible.[2][3]

The distance (Ra) between the HSP coordinates of a solute (in this case, 2-Bromo-4-hydroxynicotinonitrile) and a solvent can be calculated. If this distance is within a predetermined "interaction radius" (R0) for the solute, solubility is predicted. This method is invaluable for a rapid, initial screening of a large number of potential solvents to identify a smaller, more promising set for experimental validation.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more sophisticated method that leverages quantum chemistry to predict thermodynamic properties.[4] It calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[4][5][6] This ab initio approach does not rely on group contribution methods and can capture complex intramolecular effects, making it highly robust.

The general workflow for using COSMO-RS to predict solubility is as follows:

  • Quantum Chemical Calculation: A COSMO calculation is performed for the solute (2-Bromo-4-hydroxynicotinonitrile) and each solvent of interest. This generates a "σ-profile" for each molecule, which is a histogram of its surface charge density.

  • Statistical Thermodynamics: The COSMO-RS program uses these σ-profiles to calculate the chemical potentials of the solute in each solvent through a series of statistical thermodynamic equations.

  • Solubility Prediction: The calculated chemical potentials are then used to predict key thermodynamic data, including activity coefficients and, ultimately, solubility.[7]

The following diagram illustrates the logical flow for theoretically predicting solubility.

G cluster_0 Theoretical Solubility Prediction Workflow cluster_hsp Hansen Solubility Parameters (HSP) cluster_cosmo COSMO-RS mol_structure Define Molecular Structure (2-Bromo-4-hydroxynicotinonitrile) hsp_calc Estimate Solute HSP (δD, δP, δH) mol_structure->hsp_calc qc_calc Quantum Chemistry COSMO Calculation (Generates σ-profile) mol_structure->qc_calc hsp_predict Calculate HSP Distance (Ra) & Predict Miscibility hsp_calc->hsp_predict solvent_db Select Solvents from HSP Database solvent_db->hsp_predict screening Prioritized Solvent List for Experimentation hsp_predict->screening Qualitative Screening thermo_calc Statistical Thermodynamics (Calculates Chemical Potential) qc_calc->thermo_calc cosmo_predict Predict Quantitative Solubility thermo_calc->cosmo_predict cosmo_predict->screening Quantitative Estimate

Caption: Workflow for theoretical solubility prediction using HSP and COSMO-RS.

Experimental Determination of Solubility: The Gold Standard

While theoretical predictions are invaluable for guidance, definitive solubility data must be generated experimentally. The equilibrium shake-flask method is the most reliable and widely accepted technique for this purpose.[8]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-hydroxynicotinonitrile is not widely available, data from structurally related compounds like 2-Bromo-4-hydroxybenzonitrile and other bromo-nitrile compounds indicate significant potential hazards.[9][10]

  • GHS Hazards (Inferred): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Mandatory Precautions:

    • All work must be conducted in a certified chemical fume hood.

    • Personal Protective Equipment (PPE) is required: nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that true thermodynamic equilibrium is reached.

Materials:

  • 2-Bromo-4-hydroxynicotinonitrile (solid, verify purity)

  • Selected organic solvents (HPLC grade or higher)[11]

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance (4 decimal places)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated alternative analytical instrument.

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Bromo-4-hydroxynicotinonitrile to several vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.[8] A visual excess is crucial.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

  • Time to Equilibrium: Allow the vials to shake for a sufficient duration to reach equilibrium. This time can vary significantly between solvents and should be determined empirically. A common starting point is 24-48 hours.[12][13] To validate equilibrium, take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[8]

  • Sample Collection and Filtration: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of 2-Bromo-4-hydroxynicotinonitrile.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

G cluster_1 Shake-Flask Experimental Workflow prep 1. Add Excess Solute to Vial solvent 2. Add Known Volume of Solvent prep->solvent equilibrate 3. Equilibrate on Shaker (Constant T, Time) solvent->equilibrate validate 4. Validate Equilibrium (Sample at 24h, 48h, 72h) equilibrate->validate settle 5. Settle & Filter (0.22 µm Syringe Filter) validate->settle quantify 6. Dilute & Quantify (e.g., HPLC-UV) settle->quantify result 7. Calculate Solubility (mg/mL, mol/L) quantify->result

Caption: Step-by-step workflow for the equilibrium shake-flask method.

Data Presentation and Interpretation

To facilitate comparison and analysis, all experimentally determined solubility data should be organized systematically. The following table provides a template for presenting the results. Categorizing solvents by their functional class (e.g., alcohols, ketones, esters, ethers, hydrocarbons, halogenated) can reveal important structure-solubility relationships.

Table 1: Example Solubility Data Table for 2-Bromo-4-hydroxynicotinonitrile at 25 °C (Note: This table is a template for presenting experimental results. The values are hypothetical.)

Solvent ClassOrganic SolventSolubility (mg/mL)Solubility (mol/L)
Protic Methanole.g., 55.2e.g., 0.258
Ethanole.g., 41.7e.g., 0.195
Isopropanole.g., 25.3e.g., 0.118
Aprotic Polar Acetonee.g., 85.1e.g., 0.398
Acetonitrilee.g., 60.4e.g., 0.282
Dimethyl Sulfoxide (DMSO)e.g., >200e.g., >0.934
Ethyl Acetatee.g., 30.9e.g., 0.144
Ethers Tetrahydrofuran (THF)e.g., 72.5e.g., 0.339
Diethyl Ethere.g., 5.8e.g., 0.027
Halogenated Dichloromethanee.g., 12.6e.g., 0.059
Hydrocarbon Toluenee.g., 1.5e.g., 0.007
Heptanee.g., <0.1e.g., <0.0005

Conclusion

Characterizing the solubility of 2-Bromo-4-hydroxynicotinonitrile is a fundamental prerequisite for its successful development as a therapeutic agent. This guide provides a comprehensive, science-driven approach to this challenge. By combining the predictive power of computational models like HSP and COSMO-RS with the definitive accuracy of the experimental shake-flask method, researchers can efficiently screen for optimal solvents and generate the high-quality, reliable data needed for informed decision-making in formulation, process development, and preclinical studies. The protocols and frameworks detailed herein are designed to ensure scientific integrity and produce robust, reproducible results, thereby accelerating the path from discovery to application.

References

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Exploratory

A Technical Guide to the Safe Handling of 2-Bromo-4-hydroxynicotinonitrile

Introduction: 2-Bromo-4-hydroxynicotinonitrile (CAS No. 635731-97-4) is a halogenated pyridine derivative, a class of heterocyclic compounds widely utilized as versatile building blocks in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Bromo-4-hydroxynicotinonitrile (CAS No. 635731-97-4) is a halogenated pyridine derivative, a class of heterocyclic compounds widely utilized as versatile building blocks in medicinal chemistry and drug development.[1] Its unique structure, featuring a reactive bromine atom, a nitrile group, and a hydroxyl moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures. However, these same functional groups contribute to its significant toxicological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounding every recommendation in established safety principles and the compound's known chemical properties. The causality behind each protocol is explained to foster a deep-seated culture of safety and scientific integrity.

Section 1: Hazard Identification & Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. Based on available data, 2-Bromo-4-hydroxynicotinonitrile is classified as a highly toxic substance. The primary risk is acute toxicity through multiple routes of exposure: inhalation, dermal contact, and ingestion.

1.1 Chemical and Physical Properties

PropertyValueSource
CAS Number 635731-97-4[2]
Molecular Formula C₆H₃BrN₂O[2]
Molecular Weight 199.00 g/mol [2]
Appearance Solid (Typical for related compounds)
Storage Inert atmosphere, 2-8°C recommended[3]

1.2 GHS Classification and Toxicological Implications

The Globally Harmonized System (GHS) classification for this compound indicates severe hazards that demand stringent control measures. The "Danger" signal word underscores the high potential for harm.

GHS ClassificationHazard StatementToxicological Rationale and Implications
Signal Word Danger [2]
Acute Toxicity (Oral) H301: Toxic if swallowedThe presence of the nitrile (-CN) group and the bromo-pyridine core suggests potential for rapid absorption and metabolic activation into cytotoxic species. Ingestion of even small quantities can lead to severe systemic toxicity.
Acute Toxicity (Dermal) H311: Toxic in contact with skinHalogenated organic compounds can often penetrate the skin. The compound's structure allows for dermal absorption, leading to systemic toxicity equivalent to ingestion or inhalation routes.
Acute Toxicity (Inhalation) H331: Toxic if inhaledAs a solid, the primary inhalation risk is from fine dust or aerosols. The respiratory tract offers a direct and rapid route to the bloodstream, making inhalation of airborne particles particularly dangerous.
Skin Corrosion/Irritation H315: Causes skin irritationThe chemical can disrupt the integrity of the skin, causing local inflammation, redness, and pain. This irritation can also increase the rate of dermal absorption of the toxicant.[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. The lachrymatory potential of similar bromo-nitrile compounds is high.[4]

GHS data is based on the most conservative available information for CAS No. 635731-97-4.[2]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management prioritizes proactive measures over reactive ones. The hierarchy of controls is a fundamental principle in chemical safety that systematically minimizes risk. Personal Protective Equipment (PPE), while essential, is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-Bromo-4-hydroxynicotinonitrile Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a Less Hazardous Reagent if Possible) Elimination->Substitution Engineering Engineering Controls (Isolate People from the Hazard) - Chemical Fume Hood - Ventilated Enclosures Substitution->Engineering Administrative Administrative Controls (Change the Way People Work) - Standard Operating Procedures (SOPs) - Designated Work Areas - Mandatory Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the Worker with Personal Equipment) - Respirator, Gloves, Goggles, Lab Coat Administrative->PPE caption Fig 1. Hierarchy of Controls Model Emergency_Response cluster_1 Emergency Response Decision Flow Start Incident Occurs (Spill or Exposure) CheckSeverity Is the situation immediately life-threatening or a large, uncontained spill? Start->CheckSeverity Evacuate Evacuate the Area Alert Others Call Emergency Services (911) CheckSeverity->Evacuate Yes Manageable Is the spill small, contained, and within your training to handle? CheckSeverity->Manageable No Report Report Incident to Supervisor Complete Incident Report Evacuate->Report Manageable->Evacuate No SpillKit Follow Spill Cleanup Protocol Use appropriate PPE & Spill Kit Manageable->SpillKit Yes FirstAid Was there personnel exposure? SpillKit->FirstAid AdministerAid Administer First Aid (Eyewash/Shower) Seek Immediate Medical Attention FirstAid->AdministerAid Yes FirstAid->Report No AdministerAid->Report caption Fig 2. Emergency Response Decision Tree

Caption: Fig 2. Decision-making process for chemical incidents.

5.1 Spill Response Protocol (Small, Contained Spill in a Fume Hood)

  • Alert: Alert nearby personnel immediately.

  • Contain: If liquid, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): For spills involving brominated compounds, covering the spill with a sodium thiosulfate solution can help neutralize the reactive bromine. [5]4. Collect: Carefully scoop the absorbed material and contaminated soil into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor.

For large spills, evacuate the area immediately and contact emergency services. [6] 5.2 First Aid Measures Immediate action is critical.

  • Inhalation: Move the victim to fresh air immediately. [4]If breathing is difficult or has stopped, perform artificial respiration (if trained) and call for immediate medical assistance.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][8]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [7][8]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [8]If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention. [4]

Section 6: Waste Disposal

All waste streams containing 2-Bromo-4-hydroxynicotinonitrile, including unused product, contaminated PPE, and spill cleanup materials, are considered hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [9]* Labeling: The waste container must be labeled with its contents and the appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.

Conclusion

2-Bromo-4-hydroxynicotinonitrile is a potent chemical intermediate whose utility in research is matched by its high toxicity. A safety-first mindset is not merely a procedural requirement but a scientific necessity. By understanding the compound's inherent hazards and rigorously applying the principles of the hierarchy of controls—prioritizing engineering solutions, adhering to strict protocols, using appropriate PPE, and being prepared for emergencies—researchers can mitigate the risks and handle this valuable compound with the respect and caution it demands.

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Foundational

Unlocking the Therapeutic Potential of 2-Bromo-4-hydroxynicotinonitrile: A Technical Guide for Drug Discovery

Foreword: The Strategic Value of a Multifunctional Scaffold In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. An ideal scaffold should po...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. An ideal scaffold should possess a confluence of desirable attributes: synthetic tractability, a diverse array of reactive handles for facile derivatization, and inherent structural motifs that suggest a predisposition for interacting with biologically relevant targets. 2-Bromo-4-hydroxynicotinonitrile emerges as a compelling candidate that embodies these principles. Its pyridine core is a well-established pharmacophore present in numerous approved drugs, while the bromine, hydroxyl, and nitrile functionalities offer orthogonal reactivity for combinatorial library synthesis and targeted molecular design. This guide provides a comprehensive exploration of the potential research avenues for 2-Bromo-4-hydroxynicotinonitrile, offering a roadmap for its evolution from a simple building block to a portfolio of high-value therapeutic candidates.

Physicochemical Properties and Reactivity Profile

2-Bromo-4-hydroxynicotinonitrile is a substituted pyridine with the following core characteristics:

PropertyValueSource
CAS Number635731-97-4[1]
Molecular FormulaC₆H₃BrN₂O[1]
Molecular Weight199.01 g/mol [1]

The reactivity of this molecule is dictated by its distinct functional groups, each offering a unique portal for chemical modification.

Caption: Reactivity map of 2-Bromo-4-hydroxynicotinonitrile.

A crucial aspect of the 4-hydroxy group is its tautomeric equilibrium with the corresponding pyridone form. This equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring, which in turn affects the molecule's reactivity and biological interactions.[2][3]

Medicinal Chemistry Avenues: From Scaffold to Lead

The true potential of 2-Bromo-4-hydroxynicotinonitrile lies in its capacity to serve as a versatile starting material for the synthesis of diverse compound libraries. The following sections outline key research directions grounded in established medicinal chemistry principles.

Targeting the Kinome: Synthesis of Novel Kinase Inhibitors

The pyridine scaffold is a cornerstone in the design of kinase inhibitors.[4][5] The bromine at the 2-position of our core molecule is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties that can occupy the hydrophobic regions of kinase ATP-binding sites.

Proposed Synthetic Workflow:

Kinase_Inhibitor_Synthesis cluster_products Potential Kinase Inhibitor Scaffolds start 2-Bromo-4-hydroxynicotinonitrile suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald product1 2-Aryl-4-hydroxynicotinonitrile Derivatives suzuki->product1 product2 2-Amino-4-hydroxynicotinonitrile Derivatives buchwald->product2

Caption: Proposed synthesis of kinase inhibitor scaffolds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine 2-Bromo-4-hydroxynicotinonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation Strategy:

A primary screen of the synthesized library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Abl, Src) using a commercially available kinase assay kit would be a prudent first step. Compounds exhibiting significant inhibitory activity can then be subjected to further dose-response studies to determine their IC₅₀ values.

Epigenetic Modulation: Development of Bromodomain Inhibitors

Bromodomain-containing proteins, particularly BRD4, are attractive targets in oncology and inflammatory diseases.[6][7] Several known BRD4 inhibitors feature a nicotinamide or related heterocyclic core. The hydroxyl and nitrile groups of 2-Bromo-4-hydroxynicotinonitrile can be modified to mimic the acetyl-lysine binding motif recognized by bromodomains.

Proposed Derivatization Strategy:

  • O-alkylation of the hydroxyl group: Introduction of various alkyl or arylalkyl chains to probe the hydrophobic pocket of the bromodomain.

  • Hydrolysis of the nitrile to a primary amide: The resulting nicotinamide moiety is a known pharmacophore for bromodomain binding.

Experimental Protocol: O-alkylation

  • Deprotonation: In a round-bottom flask, dissolve 2-Bromo-4-hydroxynicotinonitrile (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise and allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Biological Evaluation:

The synthesized derivatives should be evaluated for their ability to inhibit the binding of BRD4 to acetylated histones using techniques such as AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Chemical Biology Probes: Tools for Target Identification and Validation

Beyond direct therapeutic applications, derivatives of 2-Bromo-4-hydroxynicotinonitrile can be developed as chemical probes to investigate biological pathways.

Photoaffinity Labeling Probes

By incorporating a photo-reactive group (e.g., a diazirine or benzophenone) through modification of the hydroxyl or via a cross-coupling reaction at the bromo position, photoaffinity probes can be synthesized. These probes, upon photoactivation, can covalently bind to their target proteins, enabling their identification and subsequent validation.

Workflow for Photoaffinity Probe Synthesis and Application:

Photoaffinity_Probe_Workflow start 2-Bromo-4-hydroxynicotinonitrile Derivative synthesis Introduction of Photo-reactive Group and Reporter Tag start->synthesis incubation Incubation with Cell Lysate or Intact Cells synthesis->incubation photoactivation UV Irradiation incubation->photoactivation crosslinking Covalent Crosslinking to Target Protein(s) photoactivation->crosslinking enrichment Enrichment of Labeled Proteins (e.g., via Biotin-Streptavidin) crosslinking->enrichment identification Mass Spectrometry-based Protein Identification enrichment->identification

Caption: Workflow for target identification using photoaffinity probes.

Probes for NAD+ Salvage Pathway

Nicotinamide and its derivatives are key players in the NAD+ salvage pathway, which is crucial for cellular metabolism and signaling.[8][9] Labeled derivatives of 2-Bromo-4-hydroxynicotinonitrile could be used to study the enzymes involved in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).

Experimental Approach:

Synthesize derivatives with reporter tags (e.g., fluorescent dyes or biotin) and evaluate their interaction with and potential inhibition of key enzymes in the NAD+ salvage pathway.

Future Directions and Concluding Remarks

The research avenues outlined in this guide represent a starting point for unlocking the full potential of 2-Bromo-4-hydroxynicotinonitrile. The inherent reactivity and privileged core structure of this molecule make it a highly attractive platform for the discovery of novel therapeutics and chemical biology tools. A systematic and multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo pharmacology, and chemical biology, will be essential to fully exploit the opportunities presented by this versatile scaffold. The successful execution of the proposed research has the potential to yield novel drug candidates for a range of diseases, from cancer to inflammatory disorders, and to provide valuable tools for fundamental biological research.

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  • YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

  • ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

  • National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • ACS Publications. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • Taylor & Francis Online. Full article: Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. [Link]

  • Wikipedia. Nicotinonitrile. [Link]

  • bioRxiv. Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • SpringerLink. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]

  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • ResearchGate. Goldberg reactions of 2-bromopyridine and secondary amides. [Link]

  • National Institutes of Health. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites. [Link]

  • National Institutes of Health. Bromodomain inhibitors and cancer therapy: From structures to applications. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-4-hydroxynicotinonitrile: A Detailed Experimental Protocol for Researchers

This comprehensive guide provides a detailed, research-level protocol for the synthesis of 2-Bromo-4-hydroxynicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, research-level protocol for the synthesis of 2-Bromo-4-hydroxynicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

2-Bromo-4-hydroxynicotinonitrile is a substituted pyridine derivative with significant potential as a scaffold in the synthesis of novel therapeutic agents. The presence of three distinct functional groups—a bromine atom, a hydroxyl group, and a nitrile group—on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries. This application note details a robust two-step synthetic route, commencing with the synthesis of the key intermediate, 2-amino-4-hydroxynicotinonitrile, followed by a Sandmeyer reaction to introduce the bromo substituent.

Overall Synthetic Strategy

The synthesis of 2-Bromo-4-hydroxynicotinonitrile is approached via a two-step sequence. The first step involves the construction of the 2-amino-4-hydroxynicotinonitrile core, a reaction for which a plausible synthesis is proposed based on established methods for analogous structures. The second step is a well-established Sandmeyer reaction, which facilitates the conversion of the 2-amino group to the 2-bromo functionality.

Synthesis_Workflow A Starting Materials (e.g., Ethyl Cyanoacetate, Acetamidine) B Step 1: Synthesis of 2-Amino-4-hydroxynicotinonitrile A->B Reaction C Intermediate Purification B->C Work-up D Step 2: Sandmeyer Reaction (Diazotization & Bromination) C->D Reactant E Final Product: 2-Bromo-4-hydroxynicotinonitrile D->E Reaction F Final Purification E->F Work-up G Characterization F->G Analysis

Caption: Overall workflow for the synthesis of 2-Bromo-4-hydroxynicotinonitrile.

PART 1: Synthesis of 2-Amino-4-hydroxynicotinonitrile (Proposed Protocol)

Materials and Reagents
Reagent/MaterialGradeSupplier
MalononitrileReagentSigma-Aldrich
Ethyl CyanoacetateReagentSigma-Aldrich
Sodium EthoxideReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Hydrochloric AcidACS GradeVWR
Diethyl EtherACS GradeVWR
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add malononitrile (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) sequentially at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of dilute hydrochloric acid.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield crude 2-amino-4-hydroxynicotinonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water mixture.

PART 2: Synthesis of 2-Bromo-4-hydroxynicotinonitrile via Sandmeyer Reaction

This part of the protocol is adapted from a reliable procedure for a similar transformation on a substituted aminopyridine. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-hydroxynicotinonitrileSynthesized in Part 1-
Hydrobromic Acid (48%)ACS GradeSigma-Aldrich
Sodium NitriteACS GradeFisher Scientific
Copper(I) BromideReagentSigma-Aldrich
DichloromethaneACS GradeVWR
Sodium BicarbonateACS GradeVWR
Anhydrous Sodium SulfateACS GradeFisher Scientific
Experimental Protocol
  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-4-hydroxynicotinonitrile (1.0 equivalent) in a mixture of hydrobromic acid (48%, 3.0 equivalents) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

    • Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Neutralize the mixture to a pH of ~7-8 with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2-Bromo-4-hydroxynicotinonitrile.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Safety Precautions

  • 2-Bromo-4-hydroxynicotinonitrile is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[1].

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Always keep the diazonium salt in solution and at low temperatures.

  • Hydrobromic acid is corrosive and toxic. Handle with extreme care.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy:

    • IR Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C-Br stretch, as well as aromatic C-H and C=C/C=N stretches.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side reactions.Optimize reaction time and temperature. Ensure anhydrous conditions.
Incomplete diazotizationTemperature too high; insufficient acid or sodium nitrite.Maintain temperature below 5 °C. Use a slight excess of NaNO₂ and ensure adequate acidity.
Low yield in Sandmeyer reactionPremature decomposition of diazonium salt; inefficient copper catalyst.Keep the diazonium salt cold at all times. Use freshly prepared or high-quality CuBr.
Product is impureIncomplete reaction or side products.Optimize reaction conditions. Employ careful purification by column chromatography or multiple recrystallizations.

References

  • U.S. Patent 6,111,112A, "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone," issued August 29, 2000.
  • El-Gohary, N. S., & Shaaban, M. R. (2019). The Chemistry of Malononitrile and its derivatives.
  • 2-Bromo-4-hydroxybenzonitrile, PubChem. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions utilizing 2-bromo-4-hydroxynicotinonitrile as a key building block. This versatile heterocyclic scaffold is of significant interest in medicinal chemistry and materials science, and its effective functionalization via cross-coupling is paramount for the synthesis of novel compounds with potential therapeutic or material applications. This document delves into the mechanistic nuances of the reaction, offers field-proven protocols, and provides troubleshooting guidance to navigate the challenges associated with this specific substrate. The content is structured to empower researchers with the expertise to confidently and efficiently perform these critical transformations.

Introduction: The Strategic Importance of 2-Bromo-4-hydroxynicotinonitrile in Synthesis

The 4-hydroxynicotinonitrile core is a privileged scaffold found in a variety of biologically active molecules. The strategic placement of a bromine atom at the 2-position provides a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of photophysical properties in materials science.

However, the electronic nature of the pyridine ring, further influenced by the electron-withdrawing nitrile group and the potentially coordinating hydroxyl group, presents unique challenges that necessitate a carefully optimized approach to achieve high-yielding and reproducible results. This guide will dissect these challenges and provide robust solutions.

Mechanistic Considerations for the Suzuki Coupling of 2-Bromo-4-hydroxynicotinonitrile

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-hydroxynicotinonitrile to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step.[4]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2] The choice of base is critical and can be influenced by the presence of the acidic hydroxyl group on the nicotinonitrile ring.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Unique Challenges Presented by 2-Bromo-4-hydroxynicotinonitrile:
  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich ligands can mitigate this issue by promoting the desired catalytic cycle.

  • Substrate and Product Solubility: The polarity imparted by the hydroxyl and nitrile groups can lead to poor solubility in common organic solvents, potentially hindering reaction kinetics. A careful selection of the solvent system is therefore essential.

  • Role of the Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, altering the stoichiometry and potentially influencing the reaction outcome. It can also participate in directing or inhibiting the catalytic process through coordination with the palladium center.[5]

Recommended Protocol for the Suzuki Coupling of 2-Bromo-4-hydroxynicotinonitrile

This protocol provides a robust starting point for the Suzuki coupling of 2-bromo-4-hydroxynicotinonitrile with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging coupling partners.

Materials:
  • 2-Bromo-4-hydroxynicotinonitrile (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

Experimental Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-hydroxynicotinonitrile, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the reaction vessel. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of all oxygen, which can lead to catalyst deactivation and side reactions.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Workflow Diagram:

Suzuki_Coupling_Workflow A Reaction Setup (Inert Atmosphere) B Add Reactants: - 2-Bromo-4-hydroxynicotinonitrile - Boronic Acid - Catalyst & Base A->B C Add Degassed Solvent B->C D Degas Mixture (Vacuum/Inert Gas Cycles) C->D E Heat with Vigorous Stirring D->E F Monitor Reaction (TLC/LC-MS) E->F G Work-up: - Quench - Extract - Dry F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization H->I

Caption: Experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

The success of the Suzuki coupling with 2-bromo-4-hydroxynicotinonitrile is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection:

For electron-deficient substrates like 2-bromopyridines, palladium catalysts with electron-rich and bulky phosphine ligands are often superior.[6]

Catalyst/Ligand SystemKey Features & Rationale
Pd(PPh₃)₄ A versatile and commonly used catalyst. Good starting point for optimization.
Pd(dppf)Cl₂ Often provides higher yields and tolerates a wider range of functional groups. The ferrocenyl backbone offers stability.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky and electron-rich ligands that can accelerate the rate-limiting oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[6]
Base and Solvent Selection:

The choice of base is critical for activating the boronic acid and can influence the reaction rate and yield.[7]

BaseSolvent SystemComments
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂OA common and effective choice for many Suzuki couplings. The aqueous phase is crucial for dissolving the inorganic base.[7]
K₃PO₄ Dioxane, DMFA stronger base that can be effective for less reactive boronic acids. Can be used under anhydrous or aqueous conditions.
Cs₂CO₃ Dioxane, TolueneA strong base often used for challenging couplings. Its high solubility in organic solvents can be advantageous.
Troubleshooting Common Issues:
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inefficient degassing- Inappropriate ligand or base- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Screen different ligands and bases (see tables above).- Increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents if possible.- Use a milder base (e.g., KF).- Reduce reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient oxidative addition- Rigorous degassing is essential.- Use a more active catalyst system.
Formation of Byproducts - Side reactions of functional groups- Catalyst decomposition- Protect sensitive functional groups if necessary.- Use a more stable catalyst/ligand system.

The Suzuki Catalytic Cycle: A Visual Representation

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 2-bromo-4-hydroxynicotinonitrile is a powerful and versatile transformation for the synthesis of novel and complex molecules. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can overcome the inherent challenges posed by this substrate. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists in drug discovery and materials science, facilitating the efficient and successful implementation of this critical reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Tyagi, V., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-4-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Substituted Nicotinonitriles in Medicinal Chemistry The nicotinonitril...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Nicotinonitriles in Medicinal Chemistry

The nicotinonitrile scaffold is a privileged motif in modern drug discovery, forming the core of a multitude of biologically active agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical properties and pharmacological activity. 2-Bromo-4-hydroxynicotinonitrile is a versatile starting material, primed for structural elaboration via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing cyano group, facilitates the displacement of the bromide at the C2 position by a variety of nucleophiles. This opens a gateway to a diverse library of 2-substituted-4-hydroxynicotinonitrile derivatives, which are of significant interest in the development of novel therapeutics. This application note provides a detailed guide to understanding and performing SNAr reactions on 2-Bromo-4-hydroxynicotinonitrile with a range of O-, N-, and S-nucleophiles, complete with mechanistic insights and detailed experimental protocols.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as 2-Bromo-4-hydroxynicotinonitrile, does not proceed through a classical SN1 or SN2 mechanism.[1][2] Instead, it follows a two-step addition-elimination pathway.[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing cyano group.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is typically fast.

The pyridine nitrogen and the cyano group at the 3-position play crucial roles in activating the ring towards nucleophilic attack at the 2-position by withdrawing electron density. The 4-hydroxy group, being an electron-donating group, can have a deactivating effect; however, under basic conditions, its deprotonation to a phenoxide-like species can enhance the electron density of the ring. The overall reactivity will be a balance of these electronic effects.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Bromopyridine Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this versatile but often temperamental substrate. The inherent electronic properties of the pyridine ring present unique obstacles that require careful optimization of reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance the efficiency of your coupling reactions.

General Troubleshooting & FAQs

This section addresses overarching issues applicable to most coupling reactions with 2-bromopyridine.

Q1: Why are cross-coupling reactions with 2-bromopyridine notoriously difficult?

A1: The primary challenge stems from the pyridine nitrogen atom itself. Its basic lone pair can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalytic species and slowing down or halting the reaction.[1] The electron-deficient nature of the pyridine ring, while facilitating oxidative addition, also makes the substrate susceptible to certain side reactions.[2]

Q2: My reaction shows low or no conversion of the starting material. What are the first critical factors I should investigate?

A2: When facing a stalled reaction, it's essential to return to the fundamentals of air- and moisture-sensitive catalysis.

  • Inadequate Degassing: Oxygen is detrimental to the active Pd(0) catalyst, causing oxidation to inactive Pd(II) species and promoting side reactions like the homocoupling of boronic acids or alkynes.[3][4][5] Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. The reaction vessel should be meticulously purged.[3]

  • Reagent and Catalyst Quality: Ensure all reagents are pure and dry. Use fresh, high-quality palladium sources and ligands.[4] The copper(I) co-catalyst in Sonogashira couplings is also prone to degradation.[4]

  • Inactive Catalyst: If you are not using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, the reduction of the Pd(II) precursor (e.g., Pd(OAc)₂) to the active Pd(0) species may be inefficient under your current conditions.

Q3: I'm observing significant formation of 2,2'-bipyridine. What is causing this homocoupling side reaction?

A3: The formation of 2,2'-bipyridine is a common homocoupling side reaction. It can be promoted by the presence of oxygen or certain catalytic species. In some cases, the reaction conditions themselves may favor this pathway, particularly with nickel-catalyzed systems designed for this purpose.[6] In palladium catalysis, it often points to issues with the relative rates of the desired cross-coupling steps versus undesired pathways. Interestingly, the 2,2'-bipyridine product can sometimes act as a ligand and accelerate the reaction.[7]

Q4: My main byproduct is pyridine (debromination). How can I prevent this?

A4: Debromination, or hydrodehalogenation, is a significant side reaction where the bromine atom is replaced by a hydrogen. This can be promoted by strong bases or certain ligand/catalyst combinations. To minimize this, consider screening weaker bases (e.g., switching from NaOtBu to K₂CO₃ or K₃PO₄) or using well-defined palladium pre-catalysts (e.g., Buchwald G3 palladacycles) which can lead to more controlled generation of the active catalyst and fewer side reactions.[8]

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but couplings with 2-pyridyl nucleophiles can be challenging due to their instability and poor reactivity.[9]

FAQ: My Suzuki coupling of 2-bromopyridine is giving a low yield. What are the most common causes and how do I fix them?

Low yields are a frequent issue and often trace back to the catalyst system, base, or stability of the boron reagent.[3]

  • Cause 1: Suboptimal Catalyst/Ligand Combination. The coordination of the pyridine nitrogen can poison the catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting catalyst inhibition.[10] Screening ligands like SPhos, XPhos, or P(t-Bu)₃ is often necessary as there is no universal set of conditions.[1][3] Using pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also be effective.[3]

  • Cause 2: Ineffective Base or Solvent. The base is crucial for activating the boronic acid for transmetalation.[3]

    • Solution: Screen strong inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[3] A mixed solvent system, such as Dioxane/Water or Toluene/Water, is standard as water helps dissolve the base.[3][11]

  • Cause 3: Boronic Acid/Ester Instability. Pyridinyl boronic acids are highly susceptible to protodeboronation, where the C-B bond is cleaved, reducing the amount of available nucleophile.[3]

    • Solution: Use more stable boronic esters, such as pinacol or MIDA esters.[3][5] These are less prone to decomposition. Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also help drive the reaction to completion.[3]

Data Presentation: Effect of Ligand and Base on Suzuki Coupling Yield
Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene/Water100HighEffective for many substrates.[3]
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water110HighA common and robust system.[3]
Pd(PPh₃)₄(None)K₂CO₃THF/Water75VariableCan be effective but may require optimization.[11]
Pd(dppf)Cl₂(None)Cs₂CO₃DMF120VariableOften used for challenging couplings.[3][11]
Experimental Protocol: General Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol is adapted from established methods for coupling pyridyl nucleophiles.[3]

  • Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl boronic ester (1.2 equiv.), K₃PO₄ (2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add 2-bromopyridine (1.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L₂(R') OA_Complex->TM_Complex Transmetalation (R'-B(OR)₂ + Base) TM_Complex->Pd0 Product_Complex Ar-R' TM_Complex->Product_Complex Reductive Elimination title Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12][13]

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, crucial in pharmaceutical and materials science.

FAQ: My Buchwald-Hartwig amination of 2-bromopyridine is inefficient. How can I drive it to completion?
  • Cause 1: Inappropriate Ligand. The electronic properties of 2-bromopyridine require specific ligands.

    • Solution: Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are often required to promote the reductive elimination step, which is typically rate-limiting for electron-deficient heteroaryl halides.

  • Cause 2: Insufficient Base Strength. The deprotonation of the amine is a key step.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, excessively strong bases can cause debromination.[8] A screen of bases from alkoxides to carbonates may be necessary.[8]

  • Cause 3: Low Temperature. Many Buchwald-Hartwig reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[14]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a general guideline and may require optimization.[8][14]

  • Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add 2-bromopyridine (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., t-amyl alcohol) and the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Follow the monitoring and workup procedures described for the Suzuki-Miyaura reaction.

Visualization: Troubleshooting Buchwald-Hartwig Reactions

Troubleshooting_BH Start Reaction Issue: Low Yield or Side Products Check_Basics Verify Basics: Degassing, Reagent Purity, Catalyst Activity Start->Check_Basics First Step Low_Conversion Primary Issue: Low Conversion Check_Basics->Low_Conversion If Basics are OK Debromination Primary Issue: Debromination Check_Basics->Debromination If Basics are OK Sol_Conversion Solution: 1. Use Stronger Base (NaOtBu) 2. Use More Active Ligand (e.g., XPhos) 3. Increase Temperature Low_Conversion->Sol_Conversion Sol_Debromination Solution: 1. Use Weaker Base (K₂CO₃, K₃PO₄) 2. Use Pre-catalyst (e.g., G3) 3. Screen Solvents (Toluene vs. Dioxane) Debromination->Sol_Debromination

Caption: Decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[15]

FAQ: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this byproduct?

The Glaser coupling is an oxidative homocoupling of the terminal alkyne and is the most common side reaction in Sonogashira couplings.[4]

  • Cause 1: Presence of Oxygen. Oxygen is a key promoter of Glaser coupling.

    • Solution: Rigorous, meticulous degassing of all solvents and reagents is absolutely critical. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[4]

  • Cause 2: High Copper Loading. The copper(I) co-catalyst, while essential for the main reaction, also catalyzes the homocoupling.

    • Solution: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount. In some cases, "copper-free" Sonogashira protocols can be employed, although these may require different ligands or conditions.

  • Cause 3: Reaction Conditions.

    • Solution: Adding the terminal alkyne slowly to the reaction mixture via syringe pump can maintain a low instantaneous concentration, favoring the cross-coupling pathway.[4] While some reactions require heat, excessively high temperatures can accelerate side reactions.[16]

Data Presentation: Influence of Temperature on Sonogashira Coupling
SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)Ref.
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMFAmbientNo Reaction[16]
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF80Good[16]
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100Excellent (96%)[16]
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF120Decreased[16]

As shown, yield improves with temperature up to an optimum, after which side reactions may increase, leading to a lower yield.[16]

Experimental Protocol: General Sonogashira Coupling of 2-Bromopyridine

This protocol is adapted from established procedures.[4]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Purging: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add anhydrous and degassed THF and a base like triethylamine (Et₃N, 2.0 equiv.) via syringe.

  • Alkyne Addition: Stir the mixture for 10 minutes, then add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify by column chromatography.

Visualization: Interplay of Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycles Sonogashira Coupling: Pd and Cu Cycle Interplay cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(X) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)L₂(C≡CR) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Product Ar-C≡CR Pd_TM->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR (Copper Acetylide) Cu_Alkyne->Pd_OA from Cu to Pd Alkyne H-C≡CR + Base Alkyne->CuX

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

References
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • BenchChem. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Oruç, Z., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(7), 1769. [Link]

  • Wallace, D. J., & Chen, C. (2009). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 48(38), 6946-6948. [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • König, C., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Green Chemistry, 25(14), 5649-5655. [Link]

  • Liu, C., & Szostak, M. (2017). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 82(8), 4419-4426. [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Lyons, D. M., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147-1169. [Link]

Sources

Optimization

Purification of 2-Bromo-4-hydroxynicotinonitrile by recrystallization

An In-depth Technical Guide to the Purification of 2-Bromo-4-hydroxynicotinonitrile by Recrystallization Introduction Welcome to the technical support center for the purification of 2-bromo-4-hydroxynicotinonitrile. As a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purification of 2-Bromo-4-hydroxynicotinonitrile by Recrystallization

Introduction

Welcome to the technical support center for the purification of 2-bromo-4-hydroxynicotinonitrile. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity of this compound is paramount for downstream applications. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource in a question-and-answer format to address common challenges and troubleshoot specific issues encountered during the recrystallization of 2-bromo-4-hydroxynicotinonitrile. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the recrystallization of 2-bromo-4-hydroxynicotinonitrile.

Q1: What is the ideal solvent for recrystallizing 2-bromo-4-hydroxynicotinonitrile?

A1: The ideal solvent is one in which 2-bromo-4-hydroxynicotinonitrile is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][3] Given the molecule's structure—containing a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a moderately polar brominated pyridine ring—polar solvents are the best starting point.

A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[4][5] Therefore, alcohols like ethanol or isopropanol are excellent candidates. Water can also be considered, especially given the presence of the hydrogen-bonding hydroxyl group.[4]

For fine-tuning, a mixed solvent system, such as ethanol/water or acetone/hexane, can be highly effective.[4] This allows for a more gradual change in solubility as the solution cools, often leading to better crystal formation.

Q2: My compound won't dissolve in the hot solvent. What should I do?

A2: This is a common issue and can be resolved by a few logical steps:

  • Ensure Sufficient Heat: Make sure your solvent is at or near its boiling point. Dissolving the solid below the boiling point may require an excessive amount of solvent, which will lead to a poor yield.[6]

  • Add More Solvent: Add the hot solvent in small increments to the crude solid until it just dissolves.[7] Be patient, as dissolution may not be instantaneous.

  • Re-evaluate Your Solvent Choice: If you have added a large volume of boiling solvent (e.g., more than 20-30 times the mass of your solid) and it still hasn't dissolved, the solvent is likely not suitable.[7] You should choose a more polar solvent in which your compound has better solubility.

Q3: I've cooled the solution, but no crystals have formed. What went wrong?

A3: This is typically due to one of two reasons: using too much solvent or supersaturation.[6][8]

  • Too Much Solvent: This is the most frequent cause.[8] If the solution is not saturated at room temperature, crystals will not form. The remedy is to gently heat the solution again to boil off some of the solvent, thereby concentrating the solution, and then allow it to cool again.[8][9]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should. To induce crystallization:

    • Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Add a "seed crystal" of pure 2-bromo-4-hydroxynicotinonitrile, if available. This provides a template for crystallization.[8]

    • Cool the solution further in an ice-water bath to decrease the solubility of the compound.

Q4: The solution has cooled, but instead of crystals, an oil has formed. How do I fix this?

A4: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or when it is significantly impure.[8][10] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent (if using a single solvent) or more of the "soluble solvent" (in a mixed-solvent system) to keep the compound dissolved at a slightly lower temperature.[8][9]

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with paper towels.[8][9] Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[8]

Part 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to more complex problems you might encounter.

Issue 1: Low Yield of Purified Product

Q: After filtration and drying, my final yield of 2-bromo-4-hydroxynicotinonitrile is significantly lower than expected. What are the likely causes and how can I improve it?

A: A low yield can be attributed to several factors during the recrystallization process. Here is a systematic approach to diagnosing and solving the issue:

Potential Cause Explanation Corrective Action
Excess Solvent Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[6][9]Before starting, perform small-scale solubility tests. During the procedure, add hot solvent portion-wise until the solid just dissolves. If you suspect you've used too much, evaporate some solvent and re-cool.[9]
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.Use a pre-heated funnel and filter flask, and keep the solution at or near boiling during filtration. After filtration, rinse the filter paper with a small amount of hot solvent to recover any crystallized product.
Inappropriate Cooling Cooling the solution too rapidly can lead to the formation of very small crystals that are difficult to collect by filtration and can pass through the filter paper.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[1]
Excessive Washing Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[6]Wash the crystals with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.
Inherent Solubility Every compound has some finite solubility even in cold solvent. Some product loss to the mother liquor is unavoidable.To recover more product, you can perform a "second crop" crystallization by evaporating a portion of the solvent from the mother liquor and re-cooling to obtain more crystals.[9] Note that second-crop crystals are often less pure than the first crop.
Issue 2: Purity of the Final Product is Unsatisfactory

Q: I've recrystallized my 2-bromo-4-hydroxynicotinonitrile, but the melting point is still broad/low, or analytical tests (like HPLC or NMR) show the presence of impurities. Why is this happening?

A: This indicates that the recrystallization did not effectively remove all impurities. The cause often lies in the choice of solvent or the crystallization technique.

Troubleshooting Flowchart for Impure Product

Caption: Troubleshooting logic for an impure final product.

Further Explanation:

  • Causality of Slow Cooling: The principle of recrystallization relies on the slow, ordered formation of a crystal lattice. This process is selective and tends to exclude molecules that do not fit perfectly, i.e., impurities. Rapid crystallization ("crashing out") traps impurities within the growing solid.[9]

  • Use of Activated Charcoal: If your crude material has a distinct color, this is likely due to high molecular weight, colored byproducts. Activated charcoal has a high surface area and can adsorb these impurities. Use it sparingly, as it can also adsorb your target compound, reducing the yield.[9]

  • Solvent Choice and Impurity Removal: An effective recrystallization solvent should not only dissolve the target compound when hot and poorly when cold, but it should also either dissolve the impurities at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).[3] If an impurity has very similar solubility properties to your product, separating them by recrystallization is challenging.

Part 3: Experimental Protocols and Methodologies

This section provides a standardized workflow for the recrystallization of 2-bromo-4-hydroxynicotinonitrile.

Step 1: Solvent Selection

The key to successful recrystallization is choosing the right solvent.[1] The ideal solvent will have the following properties:

  • High solvency for 2-bromo-4-hydroxynicotinonitrile at its boiling point.

  • Low solvency for 2-bromo-4-hydroxynicotinonitrile at low temperatures (0-5 °C).

  • A relatively low boiling point for easy removal during drying.[10]

  • It should not react with the compound.[3]

Recommended Solvents to Test:

  • Ethanol

  • Isopropanol

  • Water

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Mixed Solvents (e.g., Ethanol/Water, Acetone/Hexane)

Step 2: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal boiling solvent until solid dissolves A->B C Hot filtration (if insoluble impurities are present) B->C Optional D Cool slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with minimal ice-cold solvent F->G H Dry crystals under vacuum G->H I Pure Product H->I

Caption: General workflow for recrystallization.

Detailed Protocol:
  • Dissolution: Place the crude 2-bromo-4-hydroxynicotinonitrile in an appropriately sized Erlenmeyer flask. Add a boiling chip and the selected solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6][7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Part 4: Purity Assessment

After recrystallization, it is crucial to assess the purity of the 2-bromo-4-hydroxynicotinonitrile. Several analytical techniques can be employed:

Technique Purpose Interpretation of a Pure Sample
Melting Point Analysis A simple and rapid method to assess purity.A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
High-Performance Liquid Chromatography (HPLC) A highly sensitive quantitative method to determine purity and identify impurities.[11][]A pure sample will show a single major peak corresponding to the product, with minimal or no other peaks. Purity is often expressed as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and can detect impurities with different chemical structures.[][13]The ¹H and ¹³C NMR spectra should match the expected structure of 2-bromo-4-hydroxynicotinonitrile, with no significant signals from impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[14]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.[]The mass spectrum should show a prominent peak corresponding to the molecular ion of 2-bromo-4-hydroxynicotinonitrile.

References

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem. Available at: [Link]

  • Recrystallization - General document on recrystallization principles. Available at: [Link]

  • 2-Bromo-Isonicotinonitrile Supplier China | High Purity CAS 32727-35-6. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid - ResearchGate. Available at: [Link]

  • (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - ResearchGate. Available at: [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PubMed. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment - Journal of Chemical Education. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. Available at: [Link]

  • recrystallization & purification of N-bromosuccinimide - YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of Reactions Involving 2-Bromo-4-hydroxynicotinonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Thin-Layer Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Thin-Layer Chromatography (TLC) monitoring of chemical reactions involving the versatile heterocyclic building block, 2-Bromo-4-hydroxynicotinonitrile.

Part 1: Foundational Principles & Initial Setup

This section addresses the fundamental questions and initial steps required to successfully set up a TLC system for monitoring your reaction.

Q1: Why is TLC the preferred method for monitoring reactions with 2-Bromo-4-hydroxynicotinonitrile?

Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1][2] For a starting material like 2-Bromo-4-hydroxynicotinonitrile, which is a UV-active, polar heterocyclic compound, TLC allows you to:

  • Qualitatively track the consumption of the starting material.

  • Observe the formation of new product(s).

  • Identify the presence of any intermediates or byproducts.

  • Optimize reaction conditions (e.g., time, temperature) by taking time-point aliquots. [3]

The key to its effectiveness lies in the differential partitioning of the starting material, intermediates, and products between the stationary phase (typically silica gel) and the mobile phase (a solvent system).

Q2: What are the key structural features of 2-Bromo-4-hydroxynicotinonitrile I should consider for TLC analysis?

Understanding the molecule's structure is critical for designing your TLC experiment.

  • Polarity: The presence of a hydroxyl (-OH) group and a pyridine nitrogen makes the molecule relatively polar. This means it will have a strong affinity for the polar silica gel stationary phase and will require a sufficiently polar mobile phase to achieve an optimal Retention Factor (Rf).

  • UV Activity: The aromatic pyridine ring is a strong chromophore that absorbs short-wave UV light (254 nm).[4][5] This allows for easy, non-destructive visualization of the compound on TLC plates containing a fluorescent indicator (e.g., F254 plates).

  • Acidity/Basicity: The hydroxyl group is weakly acidic (phenolic), while the pyridine nitrogen is weakly basic. This dual nature can sometimes lead to peak tailing on standard silica gel.

Q3: What do I need to get started? A basic protocol.

Before addressing complex issues, a robust foundational protocol is essential.

Experimental Protocol: Standard Reaction Monitoring by TLC

  • Plate Preparation: Use a pencil to gently draw a starting line (origin) about 1 cm from the bottom of a silica gel 60 F254 plate. Mark three lanes on the origin: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[6]

  • Sample Preparation:

    • Starting Material (S): Dissolve a small amount of pure 2-Bromo-4-hydroxynicotinonitrile in a suitable solvent (e.g., ethyl acetate, methanol, or the reaction solvent).

    • Reaction Mixture (R): Withdraw a small aliquot (a few microliters) from your reaction vessel using a capillary spotter.[3] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent like ethyl acetate or dichloromethane to prevent streaking.

  • Spotting the Plate:

    • Using a capillary spotter, apply a small spot of the starting material solution to the "S" lane.

    • Apply a spot of the reaction mixture to the "R" lane.

    • Apply a spot of the starting material solution to the "C" lane, and then, directly on top of it, apply a spot of the reaction mixture. This "co-spot" is crucial for differentiating the starting material from a product with a very similar Rf value.[6][7]

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (see Q4 for solvent selection). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.[4]

    • If necessary, use a chemical stain for further visualization (see Table 2).

Part 2: Troubleshooting Common TLC Problems

This section is designed as a rapid, issue-focused guide to solve the most common problems encountered during TLC analysis of reactions involving 2-Bromo-4-hydroxynicotinonitrile.

Q4: My spots are not moving from the origin (Rf ≈ 0). What should I do?

This indicates that your mobile phase is not polar enough to move the polar analytes off the silica gel.

  • Causality: 2-Bromo-4-hydroxynicotinonitrile and its potential products are often polar. A non-polar eluent (e.g., 100% hexanes) will not be able to displace them from the highly polar silica stationary phase.

  • Solution: Increase the polarity of your mobile phase. Add a more polar solvent to your eluent system. For example, if you are using 9:1 Hexanes:Ethyl Acetate, try increasing the ratio to 4:1 or 1:1.

Starting Mobile Phase Recommendations
For Non-polar Products: Start with 4:1 Hexanes:Ethyl Acetate
For Moderately Polar Products: Start with 1:1 Hexanes:Ethyl Acetate or 100% Dichloromethane
For Polar Products: Start with 95:5 Dichloromethane:Methanol
Q5: All my spots ran to the top of the plate (Rf ≈ 1). How do I fix this?

This is the opposite problem: your mobile phase is too polar.

  • Causality: An overly polar eluent will move all components, regardless of their individual polarity, with the solvent front, resulting in no separation.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent. For instance, if you used 1:1 Hexanes:Ethyl Acetate, try changing to 4:1 or 9:1 Hexanes:Ethyl Acetate.

Q6: I see a long, comet-like streak instead of a tight spot. Why is this happening and how can I prevent it?

Streaking is a common issue, especially with pyridine-containing compounds.

  • Causality 1: Sample Overloading: Applying too much sample to the origin causes the spot to become oversaturated, leading to tailing as it moves up the plate.

    • Solution: Dilute your sample solution and apply a smaller spot. Gently touch the capillary to the plate and allow the solvent to evaporate before reapplying to the same spot if more concentration is needed.

  • Causality 2: Strong Analyte-Silica Interaction: The basic pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing tailing.[8]

    • Solution: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase. This additive will occupy the active sites on the silica, allowing your compound to travel up the plate with less interaction, resulting in a sharper spot.[8]

  • Causality 3: High-Boiling Point Reaction Solvent: Solvents like DMF or DMSO are very polar and have high boiling points. If they are not fully removed from the plate before development, they will streak up the plate, carrying your sample with them.[7]

    • Solution: After spotting your reaction aliquot, place the TLC plate under high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[7]

Q7: The starting material and product spots are too close together to tell if the reaction is complete. What are my options?

Poor resolution between spots with similar polarities is a frequent challenge.

  • Causality: If the chemical modification in your reaction does not significantly change the overall polarity of the molecule, the starting material and product will have very similar Rf values.

  • Solution 1: Change the Mobile Phase: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate-based system to one with dichloromethane or diethyl ether can alter the specific interactions and improve separation.

  • Solution 2: Use the Co-spot Lane: The co-spot ("C") lane is your best diagnostic tool here. If the starting material is fully consumed, the "R" lane will show only the product spot, and the "C" lane will show two distinct spots (starting material and product). If the reaction is incomplete, the "R" and "C" lanes will look identical, often as a single, slightly elongated spot.[7]

  • Solution 3: Try a Different Stain: Some visualization stains react differently with various functional groups, which can help differentiate between two spots. For example, a potassium permanganate stain might react with a newly formed alcohol product but not the starting material.[4]

Workflow for TLC Troubleshooting

troubleshooting_workflow start Start TLC Analysis problem Identify TLC Problem start->problem no_move Spots at Origin (Rf ≈ 0) problem->no_move No Movement too_fast Spots at Solvent Front (Rf ≈ 1) problem->too_fast Too Fast streaking Streaking or Tailing Spots problem->streaking Bad Shape poor_res Poor Resolution (Spots too close) problem->poor_res Too Close sol_no_move Increase Mobile Phase Polarity no_move->sol_no_move sol_too_fast Decrease Mobile Phase Polarity too_fast->sol_too_fast sol_streaking 1. Dilute Sample 2. Add TEA/Pyridine to Eluent 3. Evacuate High-Boiling Solvents streaking->sol_streaking sol_poor_res 1. Change Solvent System 2. Rely on Co-Spot 3. Use a Different Stain poor_res->sol_poor_res end Problem Resolved sol_no_move->end sol_too_fast->end sol_streaking->end sol_poor_res->end

Caption: A logical workflow for diagnosing and solving common TLC issues.

Part 3: Advanced Techniques & FAQs

Q8: I suspect my compound is decomposing on the silica gel plate. How can I confirm this?

Compound instability on acidic silica gel is a known issue for certain sensitive molecules.

  • Diagnostic Test: 2D-TLC: A two-dimensional TLC experiment is a definitive way to check for on-plate decomposition.[7][9]

    • Spot your compound in the bottom-left corner of a square TLC plate.

    • Develop the plate as usual. This will separate any initial impurities in a vertical line.

    • Dry the plate completely and then rotate it 90 degrees counter-clockwise, so the line of spots is now the new origin.

    • Develop the plate again in the same solvent system.

  • Interpreting the Results:

    • Stable Compounds: All spots will appear on the diagonal of the plate.

    • Unstable Compounds: Any compound that decomposes during the chromatography will produce new spots that appear below the diagonal.

Diagram of 2D-TLC Analysis

two_d_tlc cluster_0 Step 1 & 2: First Development cluster_1 Step 3 & 4: Rotate 90° & Second Development a Spot Sample Here d Compound b Solvent Front c Impurity origin stable_compound Stable Compound (On Diagonal) origin->stable_compound  (No Decomposition) unstable_compound Original Spot decomposition_product Decomposition Product (Off Diagonal)

Caption: Visualizing the outcome of a 2D-TLC for stable vs. unstable compounds.

Q9: If my compound is unstable on silica, what are my alternatives for TLC?

If decomposition is confirmed, you must change the stationary phase.

  • Neutral Alumina Plates: Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.

  • Reverse-Phase Plates (C18): For reverse-phase TLC, the stationary phase is non-polar (C18-coated silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is inverted: non-polar compounds move faster, and polar compounds are retained more strongly. This can be an excellent alternative for monitoring reactions involving polar, acid-sensitive molecules.

Q10: Which visualization stain is best for 2-Bromo-4-hydroxynicotinonitrile and its derivatives?

The best method depends on the functional groups present in your molecules. Always start with non-destructive UV light.

Visualization Method Principle Best For Appearance Reference
UV Light (254 nm) Quenching of fluorescence by UV-active compounds.Primary Method. All aromatic compounds.Dark spots on a green fluorescent background.[4][5]
Iodine Chamber Iodine adsorbs onto organic compounds, especially aromatic and unsaturated ones.General purpose, good for many organic compounds.Brown spots on a light-brown background (spots fade over time).
Potassium Permanganate (KMnO₄) Oxidizes compounds with electron-rich functional groups (alkenes, alkynes, alcohols, aldehydes).Detecting changes at the hydroxyl group or other oxidizable sites.Yellow/brown spots on a purple background.
Ferric Chloride (FeCl₃) Forms a colored complex with phenols.Specifically visualizing the 4-hydroxy group. Very useful if this group is modified during the reaction.Blue, green, or violet spots.[4]
p-Anisaldehyde Reacts with many nucleophilic functional groups upon heating.General purpose stain for a wide variety of functional groups.Various colored spots (often blue, purple, or green).[10]

References

  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(4), 933-939. Retrieved from [Link]

  • Dr. Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions of 2-Bromo-4-hydroxynicotinonitrile

Welcome to the technical support center for 2-Bromo-4-hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in organic synthesis. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and achieve your synthetic goals with confidence.

I. Understanding the Reactivity of 2-Bromo-4-hydroxynicotinonitrile

2-Bromo-4-hydroxynicotinonitrile (CAS: 635731-97-4) is a highly functionalized pyridine derivative offering multiple reaction sites.[1] Its reactivity is governed by the interplay of the electron-deficient pyridine ring, the bromine atom at the 2-position, the acidic hydroxyl group at the 4-position, and the electron-withdrawing nitrile group at the 3-position.

The bromine atom at the 2-position is susceptible to displacement through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates these reactions.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-Bromo-4-hydroxynicotinonitrile is giving low yields. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid for transmetalation.[1][2] Conversely, a base that is too strong can lead to side reactions. For substrates with acidic protons, like the hydroxyl group on your molecule, using a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is often recommended.[2]

  • Catalyst Inhibition: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to inhibition.[3] The use of specialized ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands), can often mitigate this issue.[4]

  • Debromination: A common side reaction is the replacement of the bromine atom with a hydrogen, a process known as hydrodebromination. This can be promoted by certain bases and high temperatures.[5]

  • Poor Solubility: 2-Bromo-4-hydroxynicotinonitrile may have limited solubility in common ethereal solvents like THF and dioxane at room temperature. Ensuring adequate solubility at the reaction temperature is crucial for efficient reaction.

Q2: I am observing a significant amount of a debrominated byproduct in my reaction. How can I minimize this?

A2: Debromination is a common challenge with bromopyridines. To minimize this side reaction:

  • Optimize the Base: Switch to a milder, non-nucleophilic base. K₃PO₄ is often a good choice to suppress debromination.[5]

  • Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often disfavor the debromination pathway.[5]

  • Choose the Right Catalyst System: Some palladium-ligand combinations are more prone to generating palladium-hydride species that lead to debromination. Screening different phosphine ligands can be beneficial.

Q3: Do I need to protect the hydroxyl group before running a cross-coupling reaction?

A3: Whether to protect the hydroxyl group depends on the specific reaction conditions and the other functional groups present in your coupling partners.

  • In many cases, protection is not necessary, especially when using carbonate or phosphate bases, which are generally not strong enough to cause significant competing reactions at the hydroxyl group.

  • Protection may be beneficial if:

    • You are using a very strong base (e.g., an alkoxide) that could deprotonate the hydroxyl group and lead to side reactions.

    • Your coupling partner has a functional group that is sensitive to the unprotected hydroxyl group.

    • You are experiencing issues with solubility, as a protected derivative may have more favorable solubility properties.

Common protecting groups for hydroxyls include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBS).

Q4: What are the best solvents for reactions with 2-Bromo-4-hydroxynicotinonitrile?

A4: The choice of solvent will depend on the specific reaction.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, common solvents include 1,4-dioxane, toluene, and DMF, often with the addition of water as a co-solvent, particularly when using inorganic bases.

  • For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are typically used to promote the reaction.

  • It is crucial to assess the solubility of 2-Bromo-4-hydroxynicotinonitrile in the chosen solvent system at the intended reaction temperature. While specific quantitative data is not widely published, pyridine and its derivatives are generally soluble in a range of organic solvents.[6]

III. Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst- Ensure proper handling of air- and moisture-sensitive catalysts and ligands.- Use a pre-catalyst or an appropriate activation procedure.
2. Inappropriate Base- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely powdered and anhydrous if required.
3. Catalyst Inhibition- Increase catalyst loading.- Screen different ligands (e.g., SPhos, XPhos).
4. Poor Solubility- Use a co-solvent (e.g., water, DMF) to improve solubility.- Increase the reaction temperature.
Significant Debromination 1. Base-induced Hydride Formation- Switch to a milder base (e.g., K₃PO₄).[5]
2. High Reaction Temperature- Lower the reaction temperature if possible.[5]
Homocoupling of Boronic Acid 1. Presence of Oxygen- Ensure the reaction is thoroughly degassed and run under an inert atmosphere.
2. Inefficient Transmetalation- Optimize the base and solvent system to facilitate the transfer of the organic group from boron to palladium.

Logical Flow for Troubleshooting Suzuki Coupling Issues

Caption: A flowchart for troubleshooting common issues in Suzuki coupling reactions of 2-Bromo-4-hydroxynicotinonitrile.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction 1. Insufficiently Activated Substrate- While the pyridine ring is electron-deficient, high temperatures may still be required.
2. Weak Nucleophile- If possible, use a stronger nucleophile or generate the nucleophile in situ with a suitable base.
3. Inappropriate Solvent- Use a polar aprotic solvent (DMF, DMSO, NMP) to enhance the reaction rate.
Side Reactions 1. Reaction at Multiple Sites- The nitrile group can potentially be susceptible to nucleophilic attack under harsh conditions. Monitor the reaction closely and avoid excessive heat or strong nucleophiles if this is a concern.
2. Degradation of Starting Material- Ensure the reaction temperature is not excessively high, leading to decomposition.

IV. Experimental Protocols

The following protocols are provided as a starting point for optimization. It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a similar reaction involving a substituted bromopyridine and can be used as a starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-hydroxynicotinonitrile.

  • Reaction Setup: To an oven-dried reaction vessel, add 2-Bromo-4-hydroxynicotinonitrile (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G A Combine Reactants: 2-Bromo-4-hydroxynicotinonitrile, Boronic Acid, Base B Add Catalyst System: Pd Catalyst + Ligand A->B C Add Solvent and Degas B->C D Heat and Monitor Reaction C->D E Workup: Quench, Extract, Dry D->E F Purify Product E->F

Caption: A typical workflow for performing a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a reaction vessel, dissolve 2-Bromo-4-hydroxynicotinonitrile (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile and Base Addition: Add the nucleophile (1.1-2.0 equiv.). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) may be required to scavenge the HBr formed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

V. Data Summary

Table 1: Recommended Starting Conditions for Common Reactions
Reaction Type Recommended Solvent Recommended Base Typical Temperature Notes
Suzuki-Miyaura Coupling 1,4-Dioxane/H₂O, Toluene/H₂O, DMFK₂CO₃, K₃PO₄, Cs₂CO₃80-110 °CUse of bulky phosphine ligands is often beneficial.
Buchwald-Hartwig Amination Toluene, 1,4-DioxaneNaOt-Bu, K₃PO₄, Cs₂CO₃80-120 °CRequires an inert atmosphere. Ligand choice is critical.
Nucleophilic Aromatic Substitution (SNAr) DMF, DMSO, NMPK₂CO₃, Cs₂CO₃ (if needed)80-150 °CReaction rate is highly dependent on the nucleophile strength.

VI. References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry Stack Exchange. Why is 4-hydroxypyridine more acidic than benzoic acid? [Link]

  • ACS Publications. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. [Link]

  • YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

  • ACS Publications. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • MDPI. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • MDPI. Palladium-Catalyzed Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • WordPress. SNAr Solvents and Reagents. [Link]

  • PubMed. Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. [Link]

  • PubMed Central. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • ChemRxiv. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. [Link]

  • PubMed Central. Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • chemeurope.com. Pyridine. [Link]

  • RSC Publishing. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. [Link]

  • PubMed. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]

  • ScholarlyCommons. Palladium-Catalyzed Deprotonative Cross-Coupling And Carbonylative Cross-Coupling Processes. [Link]

  • The Good Scents Company. 4-hydroxypyridine. [Link]

  • Solubility of Things. Pyridine. [Link]

  • Wikipedia. Pyridine. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Bromo-4-hydroxynicotinonitrile: A Comparative Analysis of HPLC-UV and LC-MS Methods

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) or a key starting material is non-negotiable. 2-Bromo-4-hydroxynic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) or a key starting material is non-negotiable. 2-Bromo-4-hydroxynicotinonitrile, a vital building block in the synthesis of various therapeutic agents, is no exception. Its purity directly impacts the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques for its purity assessment: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond standard protocols to explain the fundamental reasoning—the "why"—behind methodological choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Analytical Imperative: Why Purity Matters for 2-Bromo-4-hydroxynicotinonitrile

2-Bromo-4-hydroxynicotinonitrile (C₇H₄BrNO) is a substituted pyridine derivative.[1][2] The presence of bromine, a hydroxyl group, and a nitrile function makes it a versatile intermediate, but also susceptible to the formation of specific impurities during synthesis and storage. A robust analytical method must be able to separate, identify, and quantify the main component from potential process-related impurities and degradation products. This is the core of a "stability-indicating" method, which is a regulatory expectation and a scientific necessity.[3][4]

Potential impurities in a batch of 2-Bromo-4-hydroxynicotinonitrile could include:

  • Starting Materials: Unreacted precursors such as 4-hydroxynicotinonitrile.[5]

  • Isomeric Impurities: Bromination occurring at a different position on the pyridine ring.

  • Over-brominated Species: Introduction of a second bromine atom.

  • Hydrolysis Products: Conversion of the nitrile group to a carboxylic acid or amide, particularly under acidic or basic stress conditions.

  • Degradation Products: Compounds formed under forced degradation conditions (light, heat, oxidation).

The Workhorse Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in most pharmaceutical labs due to its high resolution, precision, and quantitative accuracy.[6] For a moderately polar compound like 2-Bromo-4-hydroxynicotinonitrile, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][8][9]

The Principle of RP-HPLC

In RP-HPLC, the stationary phase (the column) is non-polar (hydrophobic), typically consisting of silica particles bonded with C18 (octadecyl) alkyl chains.[9] The mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[8] Separation is based on the hydrophobic interactions between the analytes and the stationary phase.[7] More non-polar compounds interact more strongly with the C18 chains and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

Experimental Protocol: HPLC-UV for Purity Determination

This protocol is designed as a self-validating system. The specificity, a key validation parameter according to ICH guidelines, is proven through forced degradation studies, ensuring that all potential degradants are separated from the main peak.[10][11]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or a phosphate buffer).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmThe C18 phase provides excellent hydrophobic retention for the aromatic ring of the analyte, while the particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention times.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-20 min: 10% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient is essential for a stability-indicating method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.[12]
Detection Wavelength 275 nm (or determined by UV scan)The wavelength of maximum absorbance (λmax) for the analyte provides the best sensitivity. A DAD is invaluable for checking peak purity and identifying the λmax.
Injection Volume 10 µLA typical volume to balance sensitivity and potential peak distortion from overloading.

3. Sample and Standard Preparation:

  • Diluent: 50:50 Acetonitrile:Water. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of 2-Bromo-4-hydroxynicotinonitrile reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

  • Forced Degradation Samples: Subject the sample solution to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, photolytic exposure) to intentionally degrade the analyte. This is crucial for demonstrating the specificity of the method.[3]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (50:50 ACN:H2O) Sample->Dissolve Dilute Dilute to Final Concentration (0.5 mg/mL) Dissolve->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Gradient Elution (ACN/H2O with 0.1% FA) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peaks in Chromatogram Detect->Integrate Calculate Calculate Purity (% Area) and Impurity Profile Integrate->Calculate

Caption: HPLC-UV workflow for purity analysis.

The Definitive Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it has limitations. It cannot identify unknown impurities, as retention time alone is not a definitive identifier. This is where Mass Spectrometry (MS) becomes an indispensable tool, providing molecular weight information and structural clues.[13]

The Principle of LC-MS

LC-MS couples the separation power of HPLC with the detection power of a mass spectrometer.[13][14] After analytes elute from the LC column, they enter an ionization source, most commonly Electrospray Ionization (ESI), which generates gas-phase ions. These ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The result is a mass spectrum that provides the molecular weight of the compound.

For a halogenated compound like 2-Bromo-4-hydroxynicotinonitrile, MS is particularly powerful. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[15] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), providing a definitive signature for any bromine-containing molecule.[16]

Experimental Protocol: LC-MS for Impurity Identification and Quantification

The LC conditions can often be directly transferred from the HPLC-UV method, with a key change: volatile buffers must be used. Non-volatile buffers like phosphate will precipitate and contaminate the MS source.

1. Instrumentation and Consumables:

  • LC-MS system (e.g., HPLC or UPLC coupled to a single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).

  • C18 Column (UPLC columns with smaller particle sizes, e.g., 1.8 µm, are often used for better resolution and speed).

  • HPLC-grade acetonitrile, methanol, and water.

  • Volatile mobile phase modifiers: Formic acid, ammonium formate, or ammonium acetate.

2. Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmSmaller dimension columns are standard in LC-MS to reduce solvent consumption and are compatible with typical ESI flow rates.
Mobile Phase A 0.1% Formic Acid in WaterA volatile acid compatible with positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistency of the modifier across the gradient.
Gradient Elution (As per HPLC method, adjusted for shorter column/higher pressure)A fast gradient is often used to maximize throughput.[17]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, optimal for ESI efficiency.[17]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar to moderately polar small molecules. Positive mode is chosen to protonate the basic nitrogen on the pyridine ring, forming [M+H]⁺ ions.
MS Scan Mode Full Scan (e.g., m/z 100-500)Used for impurity profiling to detect all ionizable compounds eluting from the column.
Selected Ion Monitoring (SIM) Target m/z for known impuritiesFor quantifying known impurities with higher sensitivity than a full scan.
Key MS Parameters Capillary Voltage: 3.5 kV; Desolvation Temp: 350°CThese parameters are optimized to achieve efficient desolvation and ionization of the analyte.[17]
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (ACN/H2O) Sample->Dissolve Dilute Dilute to Final Concentration (~10 µg/mL) Dissolve->Dilute Inject Inject onto C18 Column Dilute->Inject Separate Gradient Elution (Volatile Mobile Phase) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (m/z Scan) Ionize->Analyze Extract Extract Ion Chromatograms (EIC) Analyze->Extract Identify Identify Impurities by MW and Isotope Pattern Extract->Identify Quantify Quantify using Peak Area Identify->Quantify

Caption: LC-MS workflow for impurity identification.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Specificity Good, based on chromatographic resolution. Peak purity can be assessed with a DAD.Excellent. Provides mass information, which is a highly specific property of a molecule. Can resolve co-eluting peaks by mass.
Sensitivity Moderate. Typical Limit of Quantification (LOQ) is around 0.05% for impurities.High to Very High. LOQ can be 10-1000 times lower than UV, enabling detection of trace-level impurities.[18]
Identification Limited to comparison of retention times with known standards.Definitive. Provides molecular weight for identifying unknown impurities and confirming known ones. The bromine isotope pattern is a key advantage.
Quantification Excellent. Highly linear and reproducible response for chromophoric compounds. The gold standard for purity assays.Good, but can be more variable. Response is dependent on ionization efficiency, which can be affected by the sample matrix ("matrix effects").
Robustness High. Well-established, rugged technology.Moderate. More complex instrumentation requires greater expertise for maintenance and troubleshooting. Susceptible to contamination from non-volatile salts.
Cost & Complexity Lower instrument cost, simpler operation, and maintenance.Higher instrument cost, more complex operation, and requires specialized training.
Best For... Routine QC, purity assays, content uniformity, and quantifying known impurities.Impurity identification, structural elucidation, analysis of complex mixtures, and detecting trace-level genotoxic impurities.

Conclusion: Selecting the Right Tool for the Job

For the purity check of 2-Bromo-4-hydroxynicotinonitrile, the choice between HPLC-UV and LC-MS is not about which method is "better," but which is more appropriate for the task at hand.

  • For routine quality control, batch release, and stability testing where the impurity profile is well-characterized, a validated HPLC-UV method is the ideal choice. It is robust, cost-effective, and provides the precise and accurate quantitative data required by regulatory agencies.[19][20]

  • During drug development, for reference standard characterization, forced degradation studies, and troubleshooting out-of-spec batches, LC-MS is essential. Its ability to provide molecular weight data is unparalleled for identifying unknown impurities, confirming degradation pathways, and ensuring that no unexpected components are present in the material.[13]

In a modern pharmaceutical development setting, these two techniques are not competitors but partners. A comprehensive analytical package for 2-Bromo-4-hydroxynicotinonitrile would involve using LC-MS to identify and characterize all potential impurities (>0.1%) and then validating a simpler, more robust HPLC-UV method for the routine quantification of these specified impurities in all subsequent batches. This integrated approach ensures the highest level of scientific integrity and product quality.

References

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ACS Publications. (1999). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • Journal of Young Pharmacists. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Shodhganga. (n.d.). “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN”. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • JETIR. (2019). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF ACLIDINIUM BROMIDE AND FORMOTEROL FUMARATE BY RP-HPLC. Retrieved from [Link]

  • BMC Chemistry. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Retrieved from [Link]

  • ResearchGate. (2023). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • MDPI. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2020). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 2-Bromo-4-hydroxynicotinonitrile Analogs

For researchers and drug development professionals, the nicotinonitrile scaffold represents a privileged structure, a core molecular framework that has yielded numerous successful therapeutic agents.[1] Its inherent prop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the nicotinonitrile scaffold represents a privileged structure, a core molecular framework that has yielded numerous successful therapeutic agents.[1] Its inherent properties, including its ability to engage in hydrogen bonding and act as a versatile synthetic handle, make it a cornerstone of modern medicinal chemistry. This guide delves into the biological potential of a specific, highly functionalized member of this family: 2-Bromo-4-hydroxynicotinonitrile .

We will objectively compare the performance of this core structure with its analogs, drawing upon experimental data from closely related molecular systems to establish a robust understanding of its structure-activity relationships (SAR). This analysis is designed not merely to present data, but to explain the causality behind experimental design and to provide a predictive framework for future drug discovery efforts based on this promising scaffold.

The Strategic Importance of the 2-Bromo-4-hydroxynicotinonitrile Scaffold

The therapeutic potential of 2-Bromo-4-hydroxynicotinonitrile stems from the strategic combination of three key chemical motifs:

  • The 4-Hydroxypyridine Core: This moiety exists in tautomeric equilibrium with its 4-pyridone form. This structure is a well-established metal-chelating pharmacophore, making it an ideal starting point for the design of metalloenzyme inhibitors.[2]

  • The Nicotinonitrile Group (Pyridine-3-carbonitrile): The nitrile group is a powerful and metabolically stable hydrogen bond acceptor. It is frequently employed as a bioisostere for other functional groups and can be crucial for anchoring a molecule within a protein's active site.

  • The 2-Bromo Substituent: The bromine atom serves a dual purpose. It is an excellent leaving group for synthetic modification via nucleophilic aromatic substitution, allowing for the creation of diverse analog libraries. Furthermore, the inclusion of a halogen can significantly enhance biological activity by increasing lipophilicity and facilitating specific halogen bonding interactions with target proteins.

By systematically modifying the substituents at the 2- and 4-positions, we can probe the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Crafting Diversity: A Workflow for Analog Synthesis

The generation of a focused library of analogs is predicated on logical and efficient synthetic strategies. The 2-bromo substituent is the primary handle for diversification at this position, while the 4-hydroxyl group allows for O-alkylation.

G cluster_0 Modification at C2-Position cluster_1 Modification at C4-Position start 2-Bromo-4-hydroxynicotinonitrile c2_reaction Nucleophilic Aromatic Substitution (SNAr) start->c2_reaction Reagent c4_reaction Williamson Ether Synthesis (O-Alkylation) start->c4_reaction Reagent c2_products 2-Amino / 2-Alkoxy / 2-Thioether Analogs c2_reaction->c2_products Yields amines Amines (R-NH2) amines->c2_reaction alcohols Alcohols (R-OH) alcohols->c2_reaction thiols Thiols (R-SH) thiols->c2_reaction c4_products 4-Alkoxy / 4-Aryloxy Analogs c4_reaction->c4_products Yields alkyl_halides Alkyl/Aryl Halides (R-X) alkyl_halides->c4_reaction caption Synthetic workflow for analog generation.

Figure 1. Synthetic workflow for analog generation.

Causality in Synthesis: The choice of SNAr for the C2 position is driven by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group, which activates the ring for nucleophilic attack. For the C4 position, the acidity of the hydroxyl group makes it amenable to deprotonation followed by alkylation, a classic and reliable transformation. This dual-pronged approach allows for the independent or combined modification of both sites, rapidly generating structural diversity.

Comparative Analysis of Biological Activity

Anticancer Activity: A Primary Therapeutic Avenue

The nicotinonitrile scaffold is frequently associated with potent anticancer effects, primarily through the inhibition of protein kinases and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Structurally Related Analogs

Analog Class / CompoundKey Structural FeatureBiological Target / AssayReported Activity (IC₅₀)Reference
2-Anilino Pyrimidine 2-Amino substitutionMer/c-Met Kinases18.5 nM (Mer), 33.6 nM (c-Met)[3]
2-phenylacrylonitrile Acrylonitrile sidechainTubulin Polymerization (HCT116 cells)5.9 nM[4]
2-Amino-4H-chromene 2-Amino-3-carbonitrileApoptosis Induction (T47D cells)Potent cytotoxicity[5]
1,3,4-Thiadiazole Halogenated phenyl ringsCytotoxicity vs. MCF-7 cells~54 µM[6]
2-Oxonicotinonitrile 2-Keto tautomer analogAntiviral (SARS-CoV, Influenza A)Active[7][8]

Structure-Activity Relationship Insights:

  • The Power of the 2-Amino Group: Replacing the 2-bromo substituent with an amino group (often bearing further substitutions) is a highly effective strategy for generating potent kinase inhibitors. A 2-substituted aniline pyrimidine derivative achieved double-digit nanomolar inhibition of both Mer and c-Met kinases.[3] This suggests that the 2-position is a critical vector for engaging with the ATP-binding pocket of kinases. The nitrogen atom can act as a key hydrogen bond donor or acceptor, a role the bromine atom cannot fulfill.

  • Targeting the Cytoskeleton: Analogs incorporating an acrylonitrile moiety have demonstrated exceptional potency as tubulin polymerization inhibitors, with activity in the low nanomolar range against colon cancer cells (HCT116).[4] This highlights the importance of the nitrile group in interacting with the colchicine binding site on tubulin.

  • Halogenation and Selectivity: In a series of 1,3,4-thiadiazole derivatives, compounds with halogenated phenyl rings showed selective cytotoxicity against estrogen-dependent (MCF-7) over estrogen-independent (MDA-MB-231) breast cancer cell lines.[6] This suggests that the lipophilicity and electronic properties imparted by halogens can be tuned to achieve target selectivity.

Enzyme Inhibition: Beyond Kinases

The inherent metal-chelating ability of the 4-hydroxypyridone core and the electronic nature of the nitrile group position these analogs as promising inhibitors for other enzyme classes.

  • Metalloenzyme Inhibition: The 4-hydroxypyridone scaffold is a cornerstone of drugs designed to chelate metal ions in enzyme active sites, such as in histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).[2] The electron-rich oxygen atoms of the deprotonated hydroxyl and the pyridone carbonyl can form a stable bidentate complex with catalytic metal ions (e.g., Zn²⁺), effectively inactivating the enzyme. This remains a highly probable mechanism of action for 2-Bromo-4-hydroxynicotinonitrile and its analogs.

  • Aromatase Inhibition: Several substituted benzonitriles are potent aromatase inhibitors used in the treatment of breast cancer. Structure-activity studies have confirmed that a nitrile group is one of the most effective electron-withdrawing groups for this activity. This provides a strong rationale for screening 2-Bromo-4-hydroxynicotinonitrile analogs against this key enzyme in estrogen biosynthesis.

Mechanistic Deep Dive: Inhibition of the PI3K/Akt Signaling Pathway

Many kinase inhibitors derived from related heterocyclic scaffolds target the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.

G cluster_0 Membrane RTK Growth Factor Receptor (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival & Anti-Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Substituted Nicotinonitrile Analog Inhibitor->PI3K Inhibits caption Inhibition of the PI3K/Akt signaling pathway.

Figure 2. Inhibition of the PI3K/Akt signaling pathway.

Expert Rationale: A 2-amino substituted nicotinonitrile analog, by mimicking the adenine core of ATP, can occupy the kinase domain of PI3K. The nitrile and pyridine nitrogen can form critical hydrogen bonds with hinge region residues, while the substituted amino group can extend into the hydrophobic pocket, conferring potency and selectivity. By inhibiting PI3K, the analog prevents the phosphorylation of PIP2 to PIP3, halting the downstream activation of Akt and mTORC1. This leads to a shutdown of pro-survival and proliferative signals, ultimately inducing apoptosis in cancer cells.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, robust and well-controlled experimental protocols are essential.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which an analog reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The mitochondrial reductase enzymes in living, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the analog. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol measures the ability of an analog to inhibit the activity of a purified kinase.

Principle: A kinase transfers a phosphate group from ATP to a specific substrate. The assay measures the amount of phosphorylated substrate produced, which is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Dilute the purified kinase (e.g., PI3Kα, c-Met) to the desired working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide or protein substrate and ATP at a concentration close to its Kₘ for the enzyme.

    • Inhibitor: Prepare serial dilutions of the test analog in DMSO, then dilute further in kinase buffer.

  • Assay Reaction:

    • In a 96-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 20 µL of the diluted kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Substrate/ATP mix.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated product. This can be done using various methods, such as luminescence (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or antibody-based detection (ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a "no inhibitor" control.

    • Plot the percentage inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2-Bromo-4-hydroxynicotinonitrile scaffold is a highly promising starting point for the development of novel therapeutic agents. Analysis of its structural relatives strongly suggests that its most potent activities will be found in the realms of anticancer therapy , particularly through the inhibition of key oncogenic kinases, and as metalloenzyme inhibitors .

The key to unlocking this potential lies in a systematic exploration of the structure-activity relationships. Future work should focus on creating a focused library of analogs with modifications at both the 2- and 4-positions. Specifically:

  • At the 2-position: Replacing the bromine with a diverse range of small, substituted amino, alkoxy, and thioether groups will likely yield potent kinase inhibitors.

  • At the 4-position: Converting the hydroxyl to various ethers can modulate solubility, cell permeability, and pharmacokinetic properties, which is critical for translating in vitro potency into in vivo efficacy.

By combining rational, structure-based design with robust biological evaluation using the protocols outlined herein, researchers can effectively navigate the chemical space around this scaffold to discover next-generation inhibitors with superior potency, selectivity, and therapeutic potential.

References

  • Akbarzadeh, T., et al. (2018). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Nanomedicine Research Journal, 3(2), 108-115. [Link]

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Comparative

Comparative Guide to the Antimicrobial Efficacy of Novel Compounds Derived from 2-Bromo-4-hydroxynicotinonitrile

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to render common infections untreatable. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to render common infections untreatable. The World Health Organization has identified AMR as one of the top 10 global public health threats, underscoring the urgent need for the discovery and development of new classes of antimicrobial drugs.[1] In this landscape, heterocyclic compounds, particularly pyridine derivatives, have emerged as a promising scaffold for novel therapeutic agents due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]

This guide provides a comprehensive technical overview of the synthesis and comparative antimicrobial evaluation of novel compounds derived from the versatile precursor, 2-Bromo-4-hydroxynicotinonitrile. We will explore the causal relationships behind synthetic strategies, detail robust testing methodologies, and analyze the structure-activity relationships (SAR) that govern the efficacy of these new chemical entities. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation antimicrobial agents.

The Synthetic Potential of 2-Bromo-4-hydroxynicotinonitrile

The starting scaffold, 2-Bromo-4-hydroxynicotinonitrile, is a strategically functionalized pyridine ring, making it an ideal precursor for chemical diversification. Its key reactive sites are:

  • C2-Bromo Group: The bromine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nitrogen, sulfur, and oxygen-based nucleophiles, generating diverse libraries of substituted nicotinonitriles.

  • C4-Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized through etherification or esterification reactions, enabling modulation of properties such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and cell permeability.

  • C3-Nitrile Group: The cyano group offers further opportunities for chemical modification, such as hydrolysis to an amide or carboxylic acid, or cyclization reactions to form fused heterocyclic systems.

These reactive handles provide a robust platform for generating novel molecular architectures with the potential for potent antimicrobial activity.

Visualizing the Synthetic Pathways

The strategic functionalization of 2-Bromo-4-hydroxynicotinonitrile allows for a multi-pronged approach to creating a diverse library of compounds for antimicrobial screening. The following diagram illustrates the primary synthetic routes.

Synthetic_Pathways cluster_0 Core Precursor cluster_1 Derivative Classes Precursor 2-Bromo-4-hydroxynicotinonitrile C2_Substituted C2-Amine/Thiol/Alkoxy Derivatives (via SNAr) Precursor->C2_Substituted R-NH2, R-SH, or R-OH C4_Substituted C4-Ether/Ester Derivatives (via Williamson Ether/Esterification) Precursor->C4_Substituted R'-X (Alkyl Halide) or R'-COCl Fused_Systems Fused Heterocyclic Systems (via Nitrile Cyclization) C2_Substituted->Fused_Systems Intramolecular Cyclization

Caption: Synthetic diversification routes from 2-Bromo-4-hydroxynicotinonitrile.

A Framework for Comparative Antimicrobial Testing

To objectively evaluate the synthesized compounds, a standardized and rigorous antimicrobial testing workflow is essential. This ensures that the data generated is reproducible and allows for meaningful comparisons between derivatives and existing standard drugs.

Pillar 1: The Microbial Panel - A Representative Challenge

The choice of microorganisms is critical for assessing the spectrum of activity. A well-rounded panel should include representatives from key pathogen groups:

  • Gram-Positive Bacteria: Staphylococcus aureus (a major cause of skin and soft tissue infections) and Bacillus subtilis (a model organism for Gram-positive bacteria).[4]

  • Gram-Negative Bacteria: Escherichia coli (a common cause of urinary tract and gastrointestinal infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its intrinsic resistance).[5][6]

  • Fungi: Candida albicans (a common cause of opportunistic fungal infections).[5]

Pillar 2: The Assay - Quantifying Efficacy

While several methods exist, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) .[1] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This quantitative approach is superior to qualitative methods like disk diffusion for SAR studies because it provides a precise measure of potency.[1][7]

Visualizing the Antimicrobial Testing Workflow

The process from receiving a synthesized compound to determining its MIC value follows a logical and systematic sequence.

Antimicrobial_Testing_Workflow cluster_workflow Experimental Workflow A Synthesized Compound Stock Solution (in DMSO) B Prepare Serial Dilutions in 96-Well Plate A->B C Inoculate Wells with Standardized Microbial Suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Standard workflow for MIC determination via broth microdilution.

Comparative Performance Data

The following table presents hypothetical but plausible experimental data for a series of compounds derived from 2-Bromo-4-hydroxynicotinonitrile, illustrating how results are structured for comparative analysis. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal controls, respectively.

Compound IDR Group at C2 (via SNAr)R' Group at C4 (via Etherification)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -Br-H>128>128>128
SYN-01 -NH(CH₂CH₃) (Ethylamino)-H64128>128
SYN-02 -NH(C₆H₅) (Anilino)-H1664>128
SYN-03 -S(CH₂C₆H₅) (Benzylthio)-H83264
SYN-04 -S(CH₂C₆H₅) (Benzylthio)-CH₃ (Methyl)41632
Ciprofloxacin N/AN/A10.5N/A
Fluconazole N/AN/AN/AN/A2

Structure-Activity Relationship (SAR) Insights

Analyzing the comparative data allows us to deduce critical structure-activity relationships that guide future compound design.

  • Impact of C2 Substitution: The parent compound, lacking substitution at C2, is inactive. Introduction of an ethylamino group (SYN-01 ) confers weak activity. Replacing this with a more lipophilic anilino group (SYN-02 ) improves antibacterial activity, suggesting that increased hydrophobicity at this position may enhance interaction with bacterial membranes or targets.

  • Superiority of Thioethers: The introduction of a benzylthioether (SYN-03 ) provides a significant boost in potency against both bacteria and fungi compared to the amine analogues. This highlights the importance of the sulfur linkage for broad-spectrum activity in this scaffold.

  • Effect of C4-Hydroxyl Derivatization: Methylation of the C4-hydroxyl group in SYN-04 (compared to SYN-03 ) leads to a two-fold increase in potency across all tested strains. This suggests that masking the polar hydroxyl group enhances cellular uptake, a common strategy for improving the bioavailability and efficacy of drug candidates. The presence of methoxy groups has been shown to enhance bioactivity in other heterocyclic systems.[8]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis and antimicrobial evaluation of these compounds.

Protocol 1: General Procedure for Synthesis of C2-Thioether Derivatives (e.g., SYN-03)

Causality: This procedure utilizes a base-mediated SNAr reaction. Potassium carbonate is used as a mild base to deprotonate the thiol, generating a potent thiolate nucleophile. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophile highly reactive.

  • Reactant Preparation: To a solution of 2-Bromo-4-hydroxynicotinonitrile (1.0 mmol) in anhydrous acetonitrile (20 mL), add potassium carbonate (1.5 mmol).

  • Nucleophile Addition: Add the desired thiol (e.g., benzyl mercaptan, 1.1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Broth Microdilution Assay for MIC Determination

Causality: This protocol follows the standardized methodology to ensure accurate and reproducible MIC values.[1] A two-fold serial dilution is used to efficiently test a wide range of concentrations.[1] The inoculum is standardized to a specific cell density (0.5 McFarland standard) to ensure that the starting number of bacteria is consistent across all tests, which is critical for the final MIC interpretation.

  • Compound Preparation: Prepare a 1280 µg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Plate Preparation: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of broth containing the test compound at twice the highest desired final concentration into well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the standardized microbial suspension.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

The 2-Bromo-4-hydroxynicotinonitrile scaffold demonstrates significant potential as a starting point for the development of novel antimicrobial agents. The synthetic accessibility and the ability to modulate activity through targeted modifications at the C2 and C4 positions make it an attractive platform for further exploration. Our comparative analysis reveals that lipophilic thioether substitutions at the C2 position, combined with etherification of the C4-hydroxyl group, are promising strategies for enhancing broad-spectrum antimicrobial potency.

Future work should focus on expanding the library of derivatives, particularly exploring a wider range of substitutions at both positions to further refine the structure-activity relationship. Additionally, testing against a broader panel of resistant clinical isolates and evaluating the mechanism of action of the most potent compounds will be critical next steps in advancing these promising molecules toward clinical development.

References

  • Yoo, M., Park, T.H., Yoo, M., Kim, Y., Lee, J.-Y., Lee, K.M., Ryu, S.E., Lee, B.I., Jung, K.-Y., & Park, C.H. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 26(6), 1686. Available at: [Link]

  • El-Sayed, A. M., El-Saka, M. H., & El-Gazzar, M. G. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 133(5), 2737-2751. Available at: [Link]

  • Al-Juboori, A. A. H., & Al-Masoudi, W. A. (2018). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). International Journal of Drug Delivery Technology, 8(4), 549-556. Available at: [Link]

  • Metwally, M. A., Abdel-Wahab, B. F., & El-Sayed, M. E. (2022). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. Molecules, 27(19), 6265. Available at: [Link]

  • Kotb, E. R., & Abd El-Aal, R. M. (2011). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. E-Journal of Chemistry, 8(1), 1-10. Available at: [Link]

  • Yoo, M., et al. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. National Institutes of Health. Available at: [Link]

  • Anonymous. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]

  • Bari, M. L., & Ferdous, S. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 77-83. Available at: [Link]

  • Hassan, A. D., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. Available at: [Link]

  • Munteanu, A. M., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules, 29(3), 674. Available at: [Link]

  • Kotb, E. R., & Abd El-Aal, R. M. (2011). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Antibacterial susceptibility testing of synthesized compounds (IV a–g)... ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. Available at: [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

  • Kumar, R., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(1), 245-249. Available at: [Link]

  • Abdel-Moneim, A. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10459-10474. Available at: [Link]

  • Di Micco, S., et al. (2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. ChemMedChem, 19(4), e202300727. Available at: [Link]

  • Anonymous. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(9), 2138. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Bromo-4-hydroxynicotinonitrile

For professionals in research and drug development, the synthesis and handling of novel compounds like 2-Bromo-4-hydroxynicotinonitrile are routine. However, the lifecycle of these chemicals extends beyond their use in e...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis and handling of novel compounds like 2-Bromo-4-hydroxynicotinonitrile are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-hydroxynicotinonitrile, grounded in established safety principles and regulatory standards. Our objective is to ensure that your laboratory practices protect both personnel and the environment, reinforcing a culture of safety that extends from discovery to disposal.

The procedural integrity of chemical waste management is not merely a matter of compliance but a cornerstone of responsible science. This document moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols outlined herein are designed to be self-validating, integrating seamlessly into your existing laboratory safety frameworks.

Hazard Assessment and Chemical Profile

2-Bromo-4-hydroxynicotinonitrile (CAS No. 635731-97-4) is a halogenated heterocyclic compound. Its chemical structure informs its reactivity and toxicological profile. A thorough understanding of its hazards is the critical first step in determining the appropriate disposal pathway.

According to available safety data, this compound is classified as acutely toxic.[1] The primary hazards associated with 2-Bromo-4-hydroxynicotinonitrile are summarized in the table below.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity (Oral) H301: Toxic if swallowedPrevents ingestion; waste must be securely contained.
Acute Toxicity (Dermal) H311: Toxic in contact with skinRequires use of appropriate gloves and lab coat; all PPE becomes contaminated waste.
Acute Toxicity (Inhalation) H331: Toxic if inhaledMandates handling in a well-ventilated area or chemical fume hood.
Skin Irritation H315: Causes skin irritationReinforces the need for robust personal protective equipment (PPE).
Eye Irritation H319: Causes serious eye irritationRequires use of safety glasses or goggles.

This data is synthesized from supplier safety information.[1]

The presence of a bromine atom classifies this compound as a halogenated organic waste .[2] This is a crucial distinction, as halogenated and non-halogenated waste streams must be segregated for proper disposal, primarily due to the requirements of the final treatment process, which is typically high-temperature incineration.[2][3]

Personnel Protection: The First Line of Defense

Before handling 2-Bromo-4-hydroxynicotinonitrile for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality is clear: to prevent exposure via inhalation, dermal contact, or ingestion, a multi-layered barrier is essential.

  • Hand Protection : Wear double-layered nitrile gloves. Should the outer glove become contaminated, it can be removed without exposing the skin. All used gloves are to be considered contaminated waste.[4]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, such as spill cleanup, a chemically resistant apron over the lab coat is recommended.

  • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to control exposure to dust or vapors.[5]

Step-by-Step Disposal Protocol

The disposal of 2-Bromo-4-hydroxynicotinonitrile must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final pickup by a certified hazardous waste handler.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Causality : 2-Bromo-4-hydroxynicotinonitrile is a halogenated organic compound.[2] Most hazardous waste disposal facilities incinerate organic waste, and the presence of halogens requires specialized scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[3] Mixing this waste with non-halogenated streams can damage incinerators and violate environmental regulations.

Step 2: Containerization

Proper containerization is essential to prevent leaks and spills.

  • Action for Solid Waste : Collect solid 2-Bromo-4-hydroxynicotinonitrile and any contaminated consumables (e.g., weighing paper, contaminated paper towels) in a sealable, wide-mouthed container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top lid.[6]

  • Action for Liquid Waste : If the compound is in solution, use a dedicated, leak-proof liquid waste container, also preferably HDPE. Ensure the container is compatible with the solvent used. Never use metal containers for halogenated solvent waste, as they can corrode.[7]

  • Causality : Secure containment prevents accidental exposure and release into the environment. The container must remain closed at all times except when adding waste.[7] This minimizes the release of volatile compounds and prevents spills.

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and a critical safety measure.

  • Action : Label the waste container immediately upon its first use with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "2-Bromo-4-hydroxynicotinonitrile".

    • The specific hazard characteristics: "Toxic," "Irritant".

    • The date accumulation started.

    • The name of the principal investigator or laboratory manager.

  • Causality : Proper labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the hazardous waste disposal technicians. This ensures safe handling during storage and transport and is mandated by regulatory bodies like the EPA.

Step 4: Spill Management and Decontamination

Accidents can happen, and a prepared response is crucial.

  • Action :

    • Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

    • Control and Contain : Wearing appropriate PPE, control the spread of the spill using a chemical spill kit with absorbents suitable for organic compounds.

    • Collect Waste : Carefully sweep up the solid absorbent material and place it in the designated halogenated solid waste container.

    • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[8]

  • Causality : A systematic spill response minimizes exposure and prevents the spread of contamination. Treating all cleanup materials as hazardous waste is essential because they are now contaminated with the toxic compound.

Step 5: Storage and Final Disposal

Waste must be stored safely while awaiting pickup.

  • Action :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA should be located in a secondary containment bin to catch any potential leaks.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

  • Causality : Storing waste in a designated and contained area prevents it from interfering with normal lab operations and contains any potential leaks. Final disposal must be handled by a licensed facility equipped to manage toxic, halogenated organic waste in compliance with EPA and local regulations.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-4-hydroxynicotinonitrile.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_final Finalization & Disposal cluster_spill Contingency: Spill Response start Identify 2-Bromo-4-hydroxynicotinonitrile Waste ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 is_solid Is the waste solid or liquid? fume_hood->is_solid solid_container Place in 'Halogenated Organic SOLID Waste' Container is_solid->solid_container Solid liquid_container Place in 'Halogenated Organic LIQUID Waste' Container is_solid->liquid_container Liquid seal_label Securely Seal and Label Container (Name, Hazards, Date) solid_container->seal_label liquid_container->seal_label store Store in Designated Satellite Accumulation Area (SAA) seal_label->store Step 3 pickup Arrange Pickup via EHS for Incineration store->pickup Step 4 spill Spill Occurs contain Contain Spill with Absorbent Material spill->contain collect Collect Contaminated Material contain->collect collect->solid_container Dispose as Solid Waste

Caption: Disposal workflow for 2-Bromo-4-hydroxynicotinonitrile.

Conclusion

The proper disposal of 2-Bromo-4-hydroxynicotinonitrile is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's specific hazards and adhering to a systematic protocol of segregation, containerization, labeling, and professional disposal, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan. Always consult your institution's Environmental Health and Safety department for specific local requirements.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for Bromoacetonitrile.
  • Fisher Scientific. (2010). Safety Data Sheet for Bromoacetonitrile.
  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • BLD Pharm. (n.d.). 2-Bromo-4-hydroxynicotinonitrile Safety Information.
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  • BLD Pharm. (n.d.). 2-Bromo-4-hydroxynicotinic acid.
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  • BLD Pharm. (n.d.). 2-Bromo-4-hydroxynicotinaldehyde.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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